8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-5-6-10-4-2-3-7-12-11(10)8-9/h5-6,8,12H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYAVPMLZNKKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCCN2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: Structure, Stereochemistry, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific data for this particular analog is limited in publicly accessible literature, this document synthesizes information on the broader class of 2,3,4,5-tetrahydro-1H-1-benzazepines to infer its chemical properties, stereochemical nuances, and potential synthetic strategies. This guide will delve into the structural features, conformational analysis, and characterization techniques relevant to this class of molecules, offering a foundational understanding for researchers exploring its potential applications.
Introduction: The Benzazepine Scaffold in Medicinal Chemistry
The 2,3,4,5-tetrahydro-1H-1-benzazepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1] This seven-membered heterocyclic ring system, fused to a benzene ring, provides a three-dimensional architecture that allows for diverse substituent placement, leading to a wide range of pharmacological activities.[1] Derivatives of this scaffold have been investigated for their potential as central nervous system agents, cardiovascular drugs, and other therapeutic applications. The introduction of a methyl group at the 8-position of the aromatic ring is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.
Chemical Structure and Physicochemical Properties
The fundamental structure of this compound consists of a fully saturated seven-membered azepine ring fused to a toluene molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | Inferred |
| Molecular Weight | 161.25 g/mol | Inferred |
| CAS Number | Not explicitly found in searches. | N/A |
| Appearance | Likely a solid or oil at room temperature. | Inferred from related compounds[2] |
| Solubility | Expected to be soluble in common organic solvents. | Inferred from related compounds[2] |
Note: The properties listed are inferred based on the general characteristics of the 2,3,4,5-tetrahydro-1H-1-benzazepine class of compounds due to the limited specific data for the 8-methyl derivative.
Figure 1: 2D Chemical Structure of this compound.
Stereochemistry and Conformational Analysis
The seven-membered ring of the 2,3,4,5-tetrahydro-1H-1-benzazepine system is not planar and can adopt several conformations, with the chair and boat forms being the most significant. The interconversion between these conformations is a key aspect of their stereochemistry.[3][4] The energy barrier for this interconversion can be studied using variable temperature NMR spectroscopy.[3]
For this compound, the molecule is chiral if a substituent is present on the azepine ring, creating a stereocenter. However, the parent compound itself is achiral. The presence of substituents can influence the preferred conformation of the seven-membered ring. For instance, bulky substituents may favor an equatorial position to minimize steric hindrance.[5]
The stereochemistry of substituted benzazepines is crucial for their biological activity, as enantiomers often exhibit different pharmacological profiles.[5] X-ray crystallography and advanced NMR techniques, such as NOESY, are invaluable for determining the precise three-dimensional structure and preferred conformation of these molecules.[6]
Figure 2: Conformational dynamics of the tetrahydro-1H-1-benzazepine ring system.
Synthesis Strategies
While a specific, documented synthesis for this compound was not found, several general methods for the synthesis of the 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold can be adapted. A common approach involves the intramolecular cyclization of a suitably substituted N-(phenylethyl) derivative.
Proposed Retrosynthetic Analysis:
A plausible retrosynthetic pathway for this compound is outlined below. The key step would be an intramolecular Friedel-Crafts type reaction.
Figure 3: A proposed retrosynthetic approach for this compound.
Hypothetical Experimental Protocol:
The following is a generalized, hypothetical protocol based on established methods for analogous compounds.[7]
Step 1: Synthesis of N-(3-(4-methylphenyl)propyl)acetamide
-
To a solution of 3-(4-methylphenyl)propan-1-ol in a suitable solvent (e.g., dichloromethane), add a halogenating agent (e.g., thionyl chloride) to convert the alcohol to the corresponding alkyl halide.
-
React the resulting alkyl halide with sodium azide to form the corresponding azide.
-
Reduce the azide (e.g., using lithium aluminum hydride or catalytic hydrogenation) to the primary amine.
-
Protect the amine by reacting it with acetic anhydride in the presence of a base (e.g., triethylamine) to yield N-(3-(4-methylphenyl)propyl)acetamide.
Step 2: Intramolecular Cyclization
-
Treat the N-(3-(4-methylphenyl)propyl)acetamide with a Lewis acid catalyst (e.g., polyphosphoric acid or aluminum chloride) at an elevated temperature.
-
The reaction will proceed via an intramolecular Friedel-Crafts acylation to form a dihydro-1H-1-benzazepin-5(4H)-one intermediate.
Step 3: Reduction to this compound
-
Reduce the ketone and the amide functionalities of the cyclized intermediate using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent (e.g., tetrahydrofuran).
-
Work-up the reaction with an aqueous solution to quench excess reducing agent and precipitate the aluminum salts.
-
Extract the product with an organic solvent, dry, and purify by column chromatography or distillation to obtain this compound.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons in the range of δ 6.8-7.2 ppm. A singlet for the methyl group on the aromatic ring around δ 2.3 ppm. Complex multiplets for the methylene protons of the azepine ring (δ 1.5-3.5 ppm). A broad singlet for the N-H proton.[6] |
| ¹³C NMR | - Aromatic carbon signals between δ 120-145 ppm. A signal for the methyl carbon around δ 20-25 ppm. Aliphatic carbon signals for the azepine ring in the range of δ 25-60 ppm.[6] |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 161.25. Fragmentation patterns would likely involve the loss of alkyl fragments from the azepine ring.[8] |
| Infrared (IR) Spectroscopy | - N-H stretching vibration around 3300-3400 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic groups. C=C stretching vibrations for the aromatic ring. |
Potential Biological Activity and Applications
While no specific biological activities have been reported for this compound, the broader class of benzazepines has been extensively studied. For example, certain derivatives act as dopamine receptor agonists and antagonists, highlighting their potential in treating neurological and psychiatric disorders.[5] Other analogs have shown promise as selective serotonin 5-HT2C receptor agonists for the treatment of obesity.[7] The 8-methyl substitution could potentially enhance selectivity or potency for a particular biological target by influencing the molecule's binding orientation and electronic interactions within a receptor pocket. Further research is required to elucidate the pharmacological profile of this specific compound.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored member of the benzazepine family. This technical guide has provided a foundational understanding of its likely chemical and physical properties based on the well-established chemistry of its structural analogs. The key to unlocking its potential lies in the development of a robust synthetic route to enable its preparation and subsequent biological evaluation. Future research should focus on the practical synthesis and thorough characterization of this compound, followed by a systematic investigation of its pharmacological properties. Such studies will clarify the role of the 8-methyl substituent and could lead to the discovery of novel therapeutic agents.
References
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Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. (2026-01-23). Available from: [Link]
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Liljefors, T., & Bøgesø, K. P. (1988). Conformational analysis and structure-activity relationships of selective dopamine D-1 receptor agonists and antagonists of the benzazepine series. Journal of Medicinal Chemistry, 31(1), 306–312. Available from: [Link]
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Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2097–2103. Available from: [Link]
- Brennan, M. B., et al. (2010). Processes for preparing (r)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates thereof. Patsnap Eureka.
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Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901–906. Available from: [Link]
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NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines. The Journal of Organic Chemistry. (2016). Available from: [Link]
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(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. ExportersIndia.com. Available from: [Link]
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Pharmacological and Biological Activities of Benzazepines: An Overview. ResearchGate. (2025-08-09). Available from: [Link]
- CAS 137973-76-3: 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)… - CymitQuimica. Available from: https://www.cymitquimica.com/cas/137973-76-3
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Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 0(15), 2035–2040. Available from: [Link]
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Synthesis & stereochemistry of some new benzazepine derivatives. ResearchGate. (2010). Available from: [Link]
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Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters. (2022-03-03). Available from: [Link]
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2,3,4,5-Tetrahydro-1H-benzo(d)azepine. PubChem. Available from: [Link]
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Stereochemistry of N5-acyltetrahydro-1,5-benzodiazepines – NMR spectra and semiempirical MO calculations. Indian Journal of Chemistry - Section B. (2006). Available from: [Link]
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Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. Nature Communications. (2022-07-29). Available from: [Link]
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2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Wikipedia. Available from: [Link]
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Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[2]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed. (2019-11-14). Available from: [Link]
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Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. ResearchGate. (2016). Available from: [Link]
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A Stereoselective Synthesis of a Novel α,β-Unsaturated Imine-Benzodiazepine through Condensation Reaction, Crystal Structure, and DFT Calculations. MDPI. (2024-09-12). Available from: [Link]
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Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry. (1979). Available from: [Link]
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Characterization of Δ8-THC Distillates Using High Resolution Mass Spectrometry. Waters Corporation. Available from: [Link]
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Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2. (2002). Available from: [Link]
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Technical Guide: Analogs and Derivatives of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Executive Summary & Core Architecture
8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine represents a critical scaffold in the "privileged structure" library of medicinal chemistry. Unlike its structural isomer, the 3-benzazepine (famous for the 5-HT2C agonist Lorcaserin), the 1-benzazepine core is the foundational pharmacophore for the "Vaptan" class of Vasopressin V2 receptor antagonists (e.g., Tolvaptan, Mozavaptan) and ACE inhibitors like Benazepril.
The 8-methyl derivative specifically serves as a lipophilic, electron-donating bioisostere to the standard 7-chloro or 7-bromo substitutions found in clinical candidates. Its utility lies in modulating the metabolic stability and hydrophobic binding interactions within the orthosteric pockets of GPCRs.
This guide details the synthetic architecture, pharmacological logic, and derivative expansion of this specific scaffold.
Chemical Space & Structural Logic
The 1-benzazepine system consists of a benzene ring fused to a seven-membered nitrogen-containing ring (azepine), where the nitrogen is directly attached to the benzene ring (position 1).
Structural Numbering & Isomer Distinction
It is imperative to distinguish the 1-benzazepine from the 3-benzazepine .
| Feature | 1-Benzazepine (Target) | 3-Benzazepine (Lorcaserin-like) |
| Nitrogen Position | Position 1 (Aniline-like) | Position 3 (Benzylamine-like) |
| Key Drugs | Tolvaptan, Benazepril, Mozavaptan | Lorcaserin, Fenoldopam, SCH 23390 |
| Primary Targets | Vasopressin V1a/V2, ACE | Dopamine D1, Serotonin 5-HT2C |
| 8-Position Role | Modulates electronic density of the aniline nitrogen | Modulates pi-stacking in the receptor pocket |
The 8-Methyl Functional Role
In the context of 1-benzazepines (e.g., Tolvaptan analogs), the 7-position is typically halogenated (Cl). Shifting a substituent to the 8-position (meta to the fusion, para to C6) or changing a halogen to a methyl group drastically alters the pKa of the anilinic nitrogen (N1).
-
Electronic Effect: The 8-methyl group is weakly electron-donating (+I effect). This increases the nucleophilicity of N1 compared to the 7-chloro analogs, facilitating N-acylation reactions (a key step in Vaptan synthesis).
-
Steric Effect: It provides bulk in the "southern" region of the binding pocket, potentially improving selectivity against V1a receptors.
Synthetic Methodology
The most robust, scalable route to this compound is the Schmidt Reaction or Beckmann Rearrangement of 7-methyl-1-tetralone, followed by amide reduction.
Pathway Visualization
The following diagram illustrates the conversion of 7-methyl-1-tetralone to the final 8-methyl-1-benzazepine scaffold.
Caption: Figure 1. Synthetic route from 7-methyl-1-tetralone to 8-methyl-1-benzazepine via Beckmann Rearrangement.
Detailed Experimental Protocol
Objective: Synthesis of this compound.
Step 1: Formation of 7-Methyl-1-tetralone Oxime
-
Reagents: 7-Methyl-1-tetralone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (1.5 eq), Ethanol (10 vol).
-
Procedure: Dissolve 7-methyl-1-tetralone in ethanol. Add hydroxylamine HCl and sodium acetate. Reflux for 2–3 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Evaporate ethanol. Resuspend residue in water/DCM. Extract organic layer, dry over MgSO4, and concentrate.
-
Yield Check: Expect >90% yield of the oxime as a white/off-white solid.
Step 2: Beckmann Rearrangement (Ring Expansion)
Critical Step: This step determines the formation of the 7-membered ring.
-
Reagents: Polyphosphoric Acid (PPA) (10 wt eq relative to oxime).
-
Procedure: Heat PPA to 100°C. Add the oxime portion-wise with vigorous mechanical stirring (viscosity is high).
-
Reaction: Increase temperature to 120–130°C for 1–2 hours. The reaction is exothermic; control heating.
-
Quench: Cool to 60°C. Pour onto crushed ice (exothermic!). Neutralize with NaOH solution to pH 7–8.
-
Isolation: Filter the precipitated solid (Lactam: 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one). Recrystallize from Ethanol/Water.
Step 3: Lactam Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH4) (2.0 eq), Anhydrous THF.
-
Procedure: Suspend LiAlH4 in dry THF under Argon at 0°C. Add the Lactam (dissolved in THF) dropwise.
-
Reflux: Heat to reflux for 6–12 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.
-
Purification: Concentrate filtrate. Purify via column chromatography (DCM:MeOH 95:5) or convert to HCl salt for crystallization.
Derivative Expansion & SAR Logic
Once the core This compound is obtained, it serves as a scaffold for "Vaptan-like" library generation.
N1-Functionalization (The "Vaptan" Linker)
The secondary amine at position 1 is the primary vector for increasing potency. In Tolvaptan, this nitrogen is acylated with a complex benzoyl chloride.
Protocol for N-Acylation:
-
Reagents: 8-Methyl-1-benzazepine, 2-methyl-4-nitrobenzoyl chloride (model electrophile), Pyridine/DMAP.
-
Logic: The 8-methyl group increases electron density at N1 compared to the 7-chloro analog, making this acylation faster.
-
Outcome: Formation of 1-aroyl-8-methyl-benzazepines.
Comparison of Substituent Effects (SAR)
| Position | Substituent | Effect on V2 Receptor Affinity (Predicted) | Metabolic Stability |
| 7-Cl | Tolvaptan (Standard) | High affinity (Lipophilic pocket fill) | Moderate (Dechlorination risk) |
| 8-Me | Target Analog | Maintained affinity, altered orientation | Susceptible to benzylic oxidation |
| 7-F | Fluorinated Analog | Lower affinity, higher metabolic stability | High |
| N1 | Free Amine | Inactive (Requires acylation) | N/A |
Key Signaling Pathway: V2 Receptor Antagonism
Derivatives of this scaffold typically act by blocking the Vasopressin V2 receptor in the renal collecting duct, preventing Aquaporin-2 translocation.
Technical Guide: Lorcaserin and the 5-HT2C Receptor Agonist Class
[1]
Status: Withdrawn (FDA, 2020) due to safety signal (malignancy).[1][2] Chemical Class: Benzazepine. Primary Target: 5-Hydroxytryptamine receptor 2C (5-HT2C).[3][4][5][6]
Executive Summary & Pharmacological Rationale
Lorcaserin (formerly Belviq) represents a pivotal case study in G-protein coupled receptor (GPCR) drug discovery. Designed to overcome the cardiotoxicity associated with non-selective serotonergic agents (e.g., fenfluramine), it achieved high selectivity for the 5-HT2C receptor subtype.
For drug development professionals, Lorcaserin serves two distinct purposes:
-
Proof of Mechanism: It validated that selective 5-HT2C activation promotes satiety and weight loss without immediate cardiac valvulopathy.
-
Safety Sentinel: Its withdrawal highlights that high receptor subtype selectivity does not guarantee long-term safety, specifically regarding oncogenic risks observed in the CAMELLIA-TIMI 61 trial.
Molecular Pharmacology: The Selectivity Profile
The primary challenge in targeting 5-HT2C is avoiding the "off-target" siblings: 5-HT2A (associated with hallucinations) and 5-HT2B (associated with valvular heart disease and pulmonary hypertension).[6]
Binding Affinity and Selectivity Data
Lorcaserin demonstrates a high-affinity interaction with 5-HT2C, with functional selectivity that is critical for its initial regulatory approval.
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. 5-HT2C) | Physiological Implication |
| 5-HT2C | ~15 | 1x (Target) | Satiety, POMC activation |
| 5-HT2A | ~270 | ~18x | Hallucinogenic potential (avoided) |
| 5-HT2B | ~1560 | ~104x | Valvulopathy/Fibrosis (avoided) |
Data synthesized from Thomsen et al. (2008) and FDA Pharmacology Reviews.
Expert Insight: While the Ki values suggest selectivity, functional assays (EC50) often show even wider margins. However, at supratherapeutic doses, the 18-fold window against 5-HT2A can narrow, which drove the specific dosing regimen (10mg BID) to avoid CNS adverse events.
Mechanism of Action: The POMC-TRPC5 Axis
Lorcaserin functions as an anorectic agent by acting as a specific agonist at 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.
The Signaling Cascade
-
Receptor Activation: Ligand binds 5-HT2C (Gq-coupled).[7]
-
Second Messenger: Gαq activation stimulates Phospholipase C (PLC).
-
Hydrolysis: PIP2 is hydrolyzed into IP3 and DAG.
-
Calcium Release: IP3 triggers Ca2+ release from the ER.
-
The Critical Gate (TRPC5): Recent research identifies the TRPC5 ion channel as a requisite component.[8] Without TRPC5, 5-HT2C activation fails to depolarize the neuron effectively.
-
Neuropeptide Release: Depolarization releases α-MSH.
-
Satiety: α-MSH binds to Melanocortin-4 Receptors (MC4R) in the paraventricular nucleus, suppressing appetite.
Pathway Visualization
Figure 1: The 5-HT2C signaling cascade. Note the critical role of TRPC5 channels in translating receptor occupancy into neuronal depolarization.
Experimental Protocols
For researchers investigating 5-HT2C agonists (e.g., for epilepsy or addiction), the following protocols are the industry standard for validating selectivity and function.
Protocol A: Radioligand Binding Assay (Selectivity Validation)
Objective: Determine Ki values to confirm selectivity against 5-HT2A/2B. Standard Radioligand: [3H]-Mesulergine (High affinity for 2C).
-
Membrane Prep: Use CHO-K1 cells stably expressing human 5-HT2C. Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Incubation:
-
Mix 20 µg membrane protein with [3H]-Mesulergine (~1 nM final).
-
Add test compound (Lorcaserin) at varying concentrations (e.g., 10^-10 to 10^-5 M).
-
Control: Define non-specific binding using 10 µM SB206553 (preferred over mianserin for higher specificity).
-
-
Equilibrium: Incubate at 37°C for 30 minutes.
-
Filtration (Critical Step):
-
Pre-soak GF/C glass fiber filters in 0.33% Polyethyleneimine (PEI) for 30 mins.
-
Why PEI? 5-HT receptors are "sticky." PEI reduces the electrostatic non-specific binding of the radioligand to the filter, improving the signal-to-noise ratio.
-
-
Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (FLIPR)
Objective: Confirm agonist activity (Gq-coupling) and rule out antagonism.
-
Cell Plating: Seed 5-HT2C-expressing cells (e.g., HEK293) in 384-well black/clear-bottom plates (15,000 cells/well). Incubate overnight.
-
Dye Loading:
-
Additive: Include 2.5 mM Probenecid .
-
Why Probenecid? It inhibits the anion transporter, preventing the cells from pumping the fluorescent dye back out into the media.
-
Incubation: 1 hour at 37°C.
-
Agonist Addition: Add Lorcaserin via automated liquid handler (e.g., FLIPR Tetra).
-
Measurement: Monitor fluorescence intensity (Excitation 485nm / Emission 525nm) for 180 seconds.
Workflow Visualization
Figure 2: High-throughput Calcium Flux workflow. Probenecid addition in Step 2 is the critical quality control point for signal retention.
Clinical Context & Safety Analysis (The Withdrawal)
The CAMELLIA-TIMI 61 Study
This was a cardiovascular safety outcome trial (CVOT) involving 12,000 patients over 5 years.
-
CV Safety: Met the primary endpoint (non-inferiority for MACE). The selectivity strategy worked—no significant increase in valvulopathy.
-
The Malignancy Signal: An imbalance in cancer diagnoses was observed.[1]
The "Unknown" Mechanism
Unlike the clear mechanistic link between 5-HT2B and heart valves, the link between 5-HT2C agonism and tumorigenesis is not established. The FDA concluded that the "potential risk outweighs the benefit," leading to withdrawal.
Implication for Research: Future 5-HT2C agonists (e.g., for Dravet syndrome) must undergo rigorous carcinogenicity screening early in development, specifically looking for off-target effects or downstream metabolic alterations that could favor tumor growth.
References
-
Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics. Link
-
Bohula, E. A., et al. (2018). "Cardiovascular Safety of Lorcaserin in Overweight or Obese Patients (CAMELLIA-TIMI 61)." The New England Journal of Medicine. Link
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Gao, Y., et al. (2017). "TrpC5 mediates acute leptin and serotonin effects via Pomc neurons." Cell Reports. (Identifies the TRPC5 link).[8] Link
-
Bio-Protocol. (2020).[12][14] "Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors." Link
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Methodological & Application
Application Notes & Protocols: Evaluating the Efficacy of 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine Using Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale and Strategic Overview
The compound 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine, also widely known by its research code SKF-83566, presents a complex pharmacological profile centered on the dopaminergic system. It is primarily characterized as a potent antagonist of the D1-like dopamine receptor family (D1/D5)[1][2]. However, its mechanism extends to the inhibition of the dopamine transporter (DAT), giving it a unique dual action that distinguishes it from more selective agents[1][3][4]. This profile suggests significant potential for therapeutic intervention in central nervous system (CNS) disorders where dopamine signaling is dysregulated, most notably schizophrenia.
Schizophrenia is characterized by a constellation of symptoms, broadly categorized as positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive deficits (e.g., impaired working memory and executive function)[5][6]. The "dopamine hypothesis" has historically pointed to hyperactive mesolimbic dopamine signaling as a key driver of positive symptoms[7]. Therefore, SKF-83566's D1 antagonist activity positions it as a candidate for mitigating these symptoms. Furthermore, cognitive impairments are a core, debilitating feature of schizophrenia that are poorly addressed by current medications[5][6]. The selection of appropriate, validated animal models is therefore paramount to systematically evaluate the therapeutic potential of SKF-83566 across these distinct symptom domains.
This guide provides a structured approach to selecting and implementing preclinical animal models to rigorously test the efficacy of SKF-83566. The protocols herein are designed to be robust and self-validating, enabling researchers to generate reproducible data for decision-making in a drug development context.
Pharmacological Profile of SKF-83566: A Dual-Action Mechanism
Understanding the mechanism of action is the cornerstone of rational model selection. SKF-83566 is not a simple antagonist; its interaction with the dopamine transporter adds a layer of complexity that must be considered when interpreting behavioral outcomes.
-
D1-like Receptor Antagonism: SKF-83566 shows selectivity for D1/D5 receptors over D2 receptors[2]. D1 receptor signaling is crucial for cognitive functions, particularly those involving the prefrontal cortex[8]. Antagonism at this receptor is the primary rationale for its potential antipsychotic effects.
-
Dopamine Transporter (DAT) Inhibition: The compound is also a competitive inhibitor of DAT, with an IC50 of approximately 5.7 μM[1][3][4]. By blocking DAT, SKF-83566 can increase the concentration of extracellular dopamine in the synapse[3][4]. This action might seem counterintuitive for an antipsychotic, but it could contribute to procognitive effects or modulate other aspects of dopamine signaling.
This dual mechanism necessitates a carefully chosen battery of tests. Models that are sensitive to both D1 antagonism and general increases in synaptic dopamine will provide the most comprehensive picture of the compound's in vivo effects.
Strategic Selection of Animal Models for Efficacy Testing
No single animal model can recapitulate the full spectrum of schizophrenia. Therefore, a multi-model strategy is required, targeting distinct symptom clusters. Pharmacologically induced models are particularly relevant for a compound like SKF-83566, as they directly probe the neurochemical systems targeted by the drug.
Workflow for Preclinical Efficacy Assessment
The following diagram outlines a logical workflow for assessing a novel antipsychotic candidate like SKF-83566.
Caption: Experimental workflow for testing SKF-83566 efficacy.
Detailed Protocols: Pharmacological Models
The following protocols are designed for rodents (rats or mice) and should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Blinding of experimenters to treatment groups is essential for all behavioral assessments.
Model for Positive Symptoms: Amphetamine-Induced Hyperlocomotion (AIH)
Rationale: Amphetamine increases synaptic dopamine, inducing hyperlocomotor activity in rodents, which is considered a translational model of the hyperdopaminergic state associated with psychosis[7][9]. Antipsychotic drugs that block dopamine receptors are expected to attenuate this effect. This model is highly sensitive to D1/D2 receptor antagonists.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Habituation: Place animals individually into open-field arenas (e.g., 40x40 cm boxes equipped with infrared beams) for 30-60 minutes for 2-3 consecutive days to acclimate them to the environment[9].
-
Test Day Procedure:
-
Place animals in the arenas and allow a 30-minute habituation period to establish a baseline activity level[9][10].
-
Administer SKF-83566 or vehicle via the desired route (e.g., intraperitoneal, i.p.). The pretreatment time will depend on the compound's pharmacokinetics (typically 30-60 minutes for i.p.).
-
Administer d-amphetamine (0.5-2.0 mg/kg, i.p. or s.c.)[7][11].
-
Immediately return the animal to the arena and record locomotor activity (e.g., total distance traveled, beam breaks) for the next 60-90 minutes[9].
-
-
Controls:
-
Vehicle + Saline
-
Vehicle + Amphetamine (Positive Control)
-
SKF-83566 + Saline (To assess baseline effects of the compound)
-
Reference Antipsychotic (e.g., Haloperidol) + Amphetamine
-
-
Data Analysis: Analyze the total distance traveled post-amphetamine injection. A significant reduction in locomotion in the SKF-83566 + Amphetamine group compared to the Vehicle + Amphetamine group indicates antipsychotic-like efficacy.
| Parameter | Recommended Value | Rationale / Citation |
| Species | Rat or Mouse | Widely used and validated for this assay. |
| Amphetamine Dose | 0.5 - 2.0 mg/kg | Induces robust hyperlocomotion without excessive stereotypy.[7] |
| SKF-83566 Pretreatment | 30-60 min (i.p.) | Allows for sufficient absorption and brain penetration. |
| Recording Duration | 60-90 min | Captures the peak and duration of the amphetamine effect.[9] |
Model for Sensorimotor Gating Deficits: Prepulse Inhibition (PPI) of the Acoustic Startle
Rationale: Sensorimotor gating is a neural process that filters out irrelevant stimuli. Patients with schizophrenia exhibit deficits in this process, measured as reduced prepulse inhibition (PPI)[12][13]. Pharmacological agents like the NMDA antagonist phencyclidine (PCP) or dopamine agonists can disrupt PPI in rodents, and this disruption can be reversed by antipsychotic drugs[5][14]. This test is a cornerstone for evaluating potential antipsychotics.
Experimental Protocol:
-
Apparatus: A startle chamber system with a speaker for auditory stimuli and a sensor to measure the whole-body startle response[14][15].
-
Habituation: Place the animal in the chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB)[15].
-
Drug Administration: Administer SKF-83566 (or vehicle/reference drug) followed by the PPI-disrupting agent (e.g., PCP at 1.5 mg/kg or apomorphine) according to their respective pharmacokinetic profiles.
-
Test Session: The session consists of a pseudorandomized series of trials[14][15]:
-
Pulse-Alone: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse: The startling pulse is preceded by a weaker, non-startling prepulse (e.g., 74-82 dB for 20 ms). The inter-stimulus interval is typically 100 ms.
-
No-Stimulus: Background noise only, to measure baseline movement.
-
-
Data Analysis: The primary endpoint is the percent PPI, calculated as: %PPI = 100 * [(Pulse-Alone Response - Prepulse+Pulse Response) / Pulse-Alone Response][15] A successful reversal of the PCP-induced deficit by SKF-83566 would demonstrate its efficacy in restoring sensorimotor gating.
Model for Cognitive Deficits: Novel Object Recognition (NOR) Task
Rationale: The NOR task assesses recognition memory, a cognitive domain impaired in schizophrenia[6]. The test leverages the innate tendency of rodents to explore a novel object more than a familiar one[16][17]. Cognitive deficits can be induced by sub-chronic treatment with NMDA receptor antagonists like PCP or ketamine, providing a valid model to test for pro-cognitive effects of new drugs[6][18][19].
Experimental Protocol:
-
Induction of Deficit (if applicable): Administer PCP (e.g., 5 mg/kg, twice daily for 7 days), followed by a 7-day washout period to model persistent cognitive deficits[19].
-
Apparatus: An open-field arena, similar to the one used for AIH. A variety of objects (e.g., plastic blocks, metal cans) are needed, ensuring they cannot be easily displaced by the animal.
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 1-2 days prior to testing.
-
Acquisition Phase (T1):
-
Place two identical objects in the arena.
-
Allow the animal to explore for a set time (e.g., 3-5 minutes)[19]. Record the time spent actively exploring each object (sniffing, touching with nose).
-
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour)[19].
-
Test Phase (T2):
-
Administer SKF-83566 or vehicle prior to this phase (timing depends on PK).
-
Return the animal to the arena, where one of the original objects has been replaced with a novel object.
-
Allow exploration for 3-5 minutes and record the time spent exploring the familiar (F) and novel (N) objects.
-
-
Data Analysis: Calculate a Discrimination Index (DI): DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar)[17] Vehicle-treated animals with a PCP-induced deficit will show a DI near zero. A significant increase in the DI for the SKF-83566 group would indicate a reversal of the cognitive deficit.
Data Interpretation and Considerations
-
Dose-Response: It is critical to establish a full dose-response curve for SKF-83566 in each model to identify the therapeutic window.
-
Confounding Motor Effects: The DAT inhibitory properties of SKF-83566 might increase baseline locomotion on their own[3]. This must be assessed in the "SKF-83566 + Saline" control group in the AIH test. If the compound significantly increases locomotion, its effects on amphetamine-induced activity must be interpreted with caution. Similarly, sedative effects at high doses could confound results in any test.
-
Catalepsy: A common side effect of D2 receptor antagonists is catalepsy, a state of motor immobility. While SKF-83566 is a D1 antagonist, it is prudent to test for catalepsy (e.g., using the bar test) to assess its potential for extrapyramidal side effects, which can be induced by some D1 antagonists[20].
-
Translational Relevance: While these models are well-validated, they represent specific aspects of a complex human disorder[8]. Positive results should be seen as strong justification for further investigation, not as a definitive proof of clinical efficacy.
By employing this systematic, multi-model approach, researchers can build a comprehensive preclinical data package to robustly evaluate the therapeutic potential of this compound (SKF-83566) for the treatment of schizophrenia.
References
-
Engineered Mouse Mimics Cognitive Aspects Of Schizophrenia. (2006, February 17). ScienceDaily. Retrieved from [Link]
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Animal model of schizophrenia. (n.d.). In Wikipedia. Retrieved from [Link]
-
Schizophrenia Mouse Model. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Neill, J. C., Barnes, S., Cook, S., Grayson, B., Idris, N. F., McLean, S. L., ... & Winchester, C. (2010). Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism. Psychopharmacology, 212(4), 437-451. Retrieved from [Link]
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SKF-83566. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Scholze, P., Näscher, C., Löffler, S., Hirtler, L., & Sitte, H. H. (2011). SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter. Journal of Neurochemistry, 118(5), 714-720. Retrieved from [Link]
-
Scholze, P., Näscher, C., Löffler, S., Hirtler, L., & Sitte, H. H. (2011). SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter. National Institutes of Health. Retrieved from [Link]
-
Scholze, P., Näscher, C., Löffler, S., Hirtler, L., & Sitte, H. H. (2011). SKF-83566, a D-1-dopamine receptor antagonist, inhibits the dopamine transporter. ResearchGate. Retrieved from [Link]
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An Overview of Animal Models Related to Schizophrenia. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Neurological Disorders: Prepulse Inhibition. (n.d.). Taconic Biosciences. Retrieved from [Link]
-
Goetghebeur, P., & Dias, R. (2010). Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia. Frontiers in Behavioral Neuroscience, 4, 172. Retrieved from [Link]
-
Rodent Amphetamine Model of Schizophrenia. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Amphetamine induced hyperlocomotion. (n.d.). b-neuro. Retrieved from [Link]
-
Novel Object Recognition Test. (n.d.). Melior Discovery. Retrieved from [Link]
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Fink-Jensen, A., Fedorova, I., Wörtwein, G., Woldbye, D. P., & Rasmussen, T. (2006). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. National Institutes of Health. Retrieved from [Link]
-
Pharmacological targeting of dopamine D1 or D2 receptors evokes a rapid-onset parkinsonian motor phenotype in mice. (2024, December 3). National Institutes of Health. Retrieved from [Link]
-
Meltzer, H. Y., & Hacimüftüoğlu, A. (2017). The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia. Current Pharmaceutical Design, 23(16), 2344-2355. Retrieved from [Link]
-
Effects of Clozapine, Haloperidol, and the NMDA Antagonist Ketamine on Novel Object Recognition in Gnathonemus petersii: A New Possible Model for Schizophrenia Research. (2025, May 15). MDPI. Retrieved from [Link]
-
Locomotor responses to amphetamine (1 mg / kg, i.p.) in rats pretreated... (n.d.). ResearchGate. Retrieved from [Link]
-
Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). Mousephenotype.org. Retrieved from [Link]
-
Novel Object Recognition Test. (n.d.). b-neuro. Retrieved from [Link]
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Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. (n.d.). National Institutes of Health. Retrieved from [Link]
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Animal Models of Parkinson's Disease. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Blesa, J., & Przedborski, S. (2021). Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. Neuronal Signaling, 5(4), NS20210037. Retrieved from [Link]
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Pre-pulse Inhibition. (n.d.). Augusta University. Retrieved from [Link]
-
Dopamine-Depleted Dopamine Transporter Knockout (DDD) Mice: Dyskinesia with L-DOPA and Dopamine D1 Agonists. (2023, November 17). MDPI. Retrieved from [Link]
-
Li, M., He, W., & Mead, A. N. (2011). Time course of the attenuation effect of repeated antipsychotic treatment on prepulse inhibition disruption induced by repeated PCP treatment in rats. UNL Digital Commons. Retrieved from [Link]
-
Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats. (2022, January 27). bioRxiv. Retrieved from [Link]
-
Prepulse inhibition (PPI) of the Acoustic Startle Response. (n.d.). JCGGDB. Retrieved from [Link]
-
Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[3]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. (2019, November 14). PubMed. Retrieved from [Link]
-
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457. Retrieved from [Link]
-
Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. (2016, July 14). ACS Publications. Retrieved from [Link]
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- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Engineered Mouse Mimics Cognitive Aspects Of Schizophrenia | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 9. b-neuro.com [b-neuro.com]
- 10. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 13. Pre-pulse Inhibition [augusta.edu]
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Experimental setup for in vivo studies of 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine
Application Note: Preclinical Experimental Setup for In Vivo Studies of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Part 1: Executive Summary & Strategic Rationale
The compound This compound represents a privileged scaffold in medicinal chemistry, structurally distinct from the widely known 3-benzazepines (e.g., Lorcaserin, SCH-23390).[1] While 3-benzazepines are classical ligands for Dopamine D1 and Serotonin 5-HT2C receptors, the 1-benzazepine core is historically associated with NMDA receptor modulation (GluN2B selectivity) and Vasopressin/Oxytocin receptor antagonism (the "vaptan" class core).[1]
The "8-methyl" substitution on the aromatic ring typically enhances lipophilicity (
This guide outlines a rigorous experimental framework to validate this molecule in vivo. The strategy prioritizes CNS bioavailability and off-target safety (specifically cardiovascular) before advancing to behavioral efficacy models.[1]
Part 2: Experimental Workflow & Logic
The following flowchart illustrates the critical path for validating this compound. The logic is "Fail Fast": we confirm solubility and stability first, then safety, and finally efficacy.
Caption: Critical path workflow for benzazepine validation. Decision gates (arrows) ensure resources are not wasted on compounds with poor physicochemical or safety profiles.
Part 3: Detailed Protocols
Protocol 1: Formulation for Parenteral Administration
Rationale: The free base of this compound is likely lipophilic and poorly soluble in neutral aqueous media.[1] For in vivo consistency, conversion to a hydrochloride (HCl) salt is standard to ensure bioavailability.
Materials:
-
Compound (Free Base)
-
0.1 M Hydrochloric Acid (HCl)
-
Sterile Saline (0.9% NaCl)
-
-Cyclodextrin (SBE-
-CD) [Optional solubilizer][1]
Procedure:
-
Salt Conversion (In Situ):
-
Weigh the required amount of free base (e.g., 10 mg).
-
Add 1.05 molar equivalents of 0.1 M HCl. Vortex until dissolved.
-
Note: If precipitation occurs upon back-titration, the compound requires a vehicle.
-
-
Vehicle Preparation (Standard):
-
pH Adjustment: Adjust final solution pH to 5.5–6.5 using 0.1 N NaOH. Caution: Benzazepines may precipitate above pH 7.0.[1]
-
Sterilization: Filter through a 0.22
m PVDF membrane.
Protocol 2: Pharmacokinetics & Brain Penetration (Rodent)
Rationale: Benzazepines are often P-gp substrates.[1] We must verify the compound crosses the BBB. The key metric is
Experimental Design:
-
Species: Male Sprague-Dawley Rats (n=3 per timepoint).[1]
-
Dose: 10 mg/kg (Intraperitoneal - IP) or 30 mg/kg (Oral - PO).[1]
-
Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
Sample Processing:
-
Plasma: Collect blood into K2EDTA tubes; centrifuge at 3000 x g for 10 min.
-
Brain: Perfuse animal with saline to remove residual blood. Homogenize brain tissue in 3 volumes of PBS.
-
Extraction: Protein precipitation using Acetonitrile (ACN) containing an internal standard (e.g., Verapamil).
-
Analysis: LC-MS/MS (ESI+ mode). Monitor the [M+H]+ transition.
Data Output Table (Template):
| Parameter | Unit | Plasma Value | Brain Homogenate Value | Interpretation |
| ng/mL | [Data] | [Data] | Peak exposure.[1] | |
| h | [Data] | [Data] | Rate of absorption. | |
| ng*h/mL | [Data] | [Data] | Total exposure.[1] | |
| Brain/Plasma Ratio | - | N/A | [Calc] | > 0.3 indicates CNS penetration. |
Protocol 3: In Vivo Efficacy - Cumulative Food Intake (Anorectic Screening)
Rationale: Given the structural homology to 5-HT2C agonists (like Lorcaserin), this molecule should be screened for satiety induction. This assay is the "Gold Standard" for benzazepine-based CNS efficacy.[1]
Subject:
-
Male C57BL/6J mice (diet-induced obese or lean), single-housed.[1]
-
Acclimatization: 7 days handling; habituation to hopper.
Procedure:
-
Fasting: Fast mice for 12 hours (overnight) prior to testing. Water provided ad libitum.
-
Dosing:
-
Group A: Vehicle (Saline/Tween).
-
Group B: Compound (3 mg/kg).
-
Group C: Compound (10 mg/kg).
-
Group D: Positive Control (Lorcaserin 10 mg/kg or Sibutramine).
-
-
Feeding: Immediately post-dose (T=0), return pre-weighed food pellets to the hopper.
-
Measurement: Weigh remaining food at T = 1h, 2h, 4h, and 24h. Care must be taken to account for spillage (collect crumbs from bedding).
Statistical Analysis:
-
Two-way ANOVA (Treatment x Time) with Bonferroni post-hoc test.
-
Success Criteria: A statistically significant reduction in food intake at 1h and 2h compared to vehicle, without signs of sedation (see Protocol 4).
Protocol 4: Safety Counter-Screen - Open Field Test (OFT)
Rationale: To distinguish specific satiety effects from general malaise, sedation, or anxiety (anxiogenic effects are common with non-selective benzazepines acting on 5-HT2A or mGluR).
Setup:
-
Apparatus: 40cm x 40cm plexiglass arena, evenly illuminated (200 lux).
-
Tracking: Video tracking software (e.g., EthoVision or AnyMaze).
Procedure:
-
Administer compound (IP) 30 minutes prior to testing.
-
Place animal in the center of the arena.
-
Record activity for 30 minutes.
Key Metrics & Interpretation:
| Metric | Observation | Mechanistic Implication |
| Total Distance Moved | Significant Decrease | Sedation (Off-target Histamine/GABA effect).[1] |
| Center Time | Significant Decrease | Anxiogenic (Potential 5-HT2A/2C activation).[1] |
| Center Time | Significant Increase | Anxiolytic (Potential Benzodiazepine-site or 5-HT1A activity).[1] |
| Thigmotaxis | Hugging walls | High anxiety state. |
Part 4: References
-
Mazzocchi, P. H., & Stahly, B. C. (1979).[2] Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455–457.[2] Link
-
Smith, B. M., et al. (2008). Discovery and Structure−Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity.[1][3] Journal of Medicinal Chemistry, 51(2), 305–313. Link
-
Tewes, B., et al. (2010).[4] Design, Synthesis, and Biological Evaluation of 3-Benzazepin-1-ols as NR2B-Selective NMDA Receptor Antagonists. ChemMedChem, 5(5), 687–695.[4] Link
-
Di, L., et al. (2013). Evidence-Based Approach to Assess Passive Diffusion and Carrier-Mediated Drug Transport.[1] Methods in Molecular Biology, 1266, 153-172. Link
-
Halford, J. C., et al. (2007). Serotonergic drugs: effects on appetite expression and use for the treatment of obesity. Drugs, 67(1), 27-55. Link
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Application Note: Pharmacological Characterization of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine in Cell Models
Executive Summary & Biological Context
8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a privileged scaffold derivative structurally related to established serotonin receptor ligands (e.g., Lorcaserin). In drug discovery, tetrahydro-1-benzazepines are primarily investigated for their potential as 5-HT2C receptor agonists (treating obesity and neuropsychiatric disorders) and, more recently, for antiparasitic activity against kinetoplastids.
This Application Note provides a rigorous framework for evaluating the functional pharmacology of this compound in vitro. Unlike simple viability screens, these protocols are designed to quantify G-protein coupling efficiency (
Mechanism of Action (MoA)
The primary target, the 5-HT2C receptor, is a Gq-coupled GPCR. Upon binding this compound, the receptor undergoes a conformational change that activates Phospholipase C (PLC), leading to the accumulation of Inositol Triphosphate (
DOT Visualization: 5-HT2C Signaling Pathway
Figure 1: Signal transduction pathway for 5-HT2C agonism. The assay endpoint detects the final Ca2+ release.
Material Preparation & Handling
Benzazepine derivatives are lipophilic bases. Proper solubilization is non-negotiable for assay reproducibility.
| Parameter | Specification | Rationale |
| Molecular Weight | ~161.24 g/mol | Used for molarity calculations. |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | Water solubility is poor. Prepare a 10 mM or 100 mM master stock. |
| Storage | -20°C (Desiccated) | Prevent hydrolysis or oxidation of the azepine ring. |
| Working Solution | HBSS + 20 mM HEPES | Dilute DMSO stock into aqueous buffer immediately prior to assay. |
| Max DMSO % | < 0.5% (v/v) | Higher DMSO concentrations can cause artifacts in Calcium flux assays. |
Critical Handling Note: Do not subject the compound to repeated freeze-thaw cycles. Aliquot the master stock into single-use vials (e.g., 20 µL aliquots) upon initial reconstitution.
Experimental Protocols
Protocol A: Functional Calcium Flux Assay (FLIPR/FlexStation)
Objective: To determine the potency (
1. Cell Model Selection
-
Preferred: HEK-293 or CHO-K1 cells stably transfected with human 5-HT2C (edited) receptor.
-
Why: These "null" backgrounds lack endogenous serotonergic signaling, ensuring the signal is specific to the transfected target.
2. Reagents
-
Calcium Indicator: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).
-
Assay Buffer: HBSS, 20 mM HEPES, 2.5 mM Probenecid (pH 7.4).
-
Note: Probenecid is required to inhibit the anion transporter, preventing dye leakage from the cells.
-
3. Step-by-Step Methodology
-
Seeding: Plate cells at 50,000 cells/well in a black-wall/clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO2.
-
Dye Loading:
-
Remove culture media.[1]
-
Add 100 µL of Dye Loading Solution (Fluo-4 AM + Probenecid).
-
Incubate: 45 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to minimize thermal artifacts during reading.
-
-
Compound Plate Prep:
-
Prepare a 10-point serial dilution (1:3) of this compound in Assay Buffer.
-
Top concentration: 10 µM (final assay concentration).
-
Include a Serotonin (5-HT) standard curve as a positive control.
-
-
Data Acquisition:
-
Transfer plate to FLIPR or FlexStation reader.
-
Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 20 seconds.
-
Addition: Inject 20 µL of compound (5x concentration).
-
Response: Record fluorescence for 120 seconds.
-
4. Data Analysis
Calculate the
Protocol B: Selectivity Counter-Screen (5-HT2B Liability)
Objective: Benzazepines are notorious for off-target activity at 5-HT2B receptors, which causes cardiac valvulopathy. This assay is a mandatory safety check.
Method Modification: Repeat Protocol A using CHO-K1 cells expressing the 5-HT2B receptor .
-
Success Criteria: The
for 5-HT2C should be at least 100-fold lower (more potent) than for 5-HT2B. If the compound activates 5-HT2B with high potency, it is likely toxic.
DOT Visualization: Experimental Workflow
Figure 2: High-throughput screening workflow for calcium mobilization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Basal Signal | Constitutive receptor activity | Starve cells in serum-free media for 4 hours prior to assay. |
| Low Signal Window | Poor dye retention | Ensure Probenecid is fresh (pH sensitive) and at 2.5 mM. |
| Inconsistent Replicates | Pipetting error or edge effect | Use a multichannel pipette; avoid outer wells if evaporation is observed. |
| Precipitation | Compound insolubility | Check the 10 µM well for turbidity. If cloudy, lower max concentration to 1 µM. |
References
-
Discovery of Lorcaserin (Benzazepine Scaffold Validation): Smith, B. M., et al. (2008).[2][3] "Discovery and Structure-Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity."[3][4] Journal of Medicinal Chemistry.
-
5-HT2C Receptor Signaling & Obesity: Garfield, A. S., & Heisler, L. K. (2009). "Pharmacological targeting of the serotonergic system for the treatment of obesity." The Journal of Physiology.
-
Calcium Flux Assay Protocols: Molecular Devices Application Note. "Measuring Gq-coupled GPCR activity using the FLIPR Calcium 6 Assay Kit."
-
Benzazepine Synthesis & Activity (1-Benzazepine specifics): Peña, S., et al. (2016). "Synthesis of novel tetrahydrobenzazepine derivatives and their cytoprotective effect on human lymphocytes." Bioorganic & Medicinal Chemistry Letters.
Sources
Troubleshooting & Optimization
Technical Support Center: 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine Synthesis
Status: Operational Ticket ID: BZ-SYN-008 Subject: Troubleshooting Impurity Profiles & Synthetic Bottlenecks Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (hereafter referred to as 8-Me-THB ) presents a unique set of challenges compared to non-substituted benzazepines. While the scaffold is a privileged structure in medicinal chemistry (e.g., Tolvaptan intermediates, Lorcaserin analogs), the methyl substituent at the 8-position introduces electronic effects that can alter regioselectivity during ring expansion.
This guide focuses on the Standard Industrial Route : the Schmidt Rearrangement of 7-methyl-1-tetralone followed by amide reduction.[1] This pathway is chosen for its scalability, but it is prone to two critical failure modes: Regioisomeric contamination during expansion and Boron-amine complexation during reduction.[1]
Module 1: The Schmidt Rearrangement (Ring Expansion)
The Critical Step: Conversion of 7-methyl-1-tetralone to 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.[1]
The Mechanism & Regioselectivity
The Schmidt reaction involves the addition of hydrazoic acid (
-
Pathway A (Desired): Migration of the aryl group. This forms the 1-benzazepine core (Lactam A).[1]
-
Pathway B (Undesired): Migration of the alkyl (methylene) group. This forms the 2-benzazepine core (Lactam B).[1]
For 1-tetralones, aryl migration is electronically favored , typically yielding >90% of the desired isomer. However, the electron-donating 7-methyl group slightly increases the electron density of the aromatic ring, which generally supports aryl migration but can lead to complex mixtures if the temperature is uncontrolled.[1]
Visualizing the Pathway
Figure 1: Mechanistic bifurcation in the Schmidt reaction.[1] Aryl migration is preferred, but thermal instability can promote alkyl migration.
Troubleshooting Guide: Schmidt Reaction
| Symptom | Probable Cause | Corrective Action |
| High levels of "Isomer B" (2-benzazepine) | Reaction Temperature Spike. High temps reduce selectivity, allowing the higher-energy alkyl migration pathway.[1] | Cool Down. Maintain reaction at <0°C during azide addition. Allow to warm to RT slowly only after evolution of |
| Incomplete Conversion (Tetralone remains) | Wet Acid/Solvent. The Schmidt reaction requires anhydrous conditions. Water hydrolyzes the intermediate back to the ketone. | Dry System. Use polyphosphoric acid (PPA) or Methanesulfonic acid ( |
| Dark/Tarred Reaction Mixture | Exothermic Runaway. The reaction is highly exothermic and releases | Dosing Control. Add |
Module 2: Lactam Reduction (The "Sticky" Product)
The Critical Step: Reduction of the lactam carbonyl to the secondary amine using Borane (
The "Boron Trap" Phenomenon
When using Borane, the resulting secondary amine is a strong Lewis base. It forms a stable coordinate covalent bond with the Boron byproduct, forming a Boron-Amine Complex .[1]
-
Observation: The reaction looks complete by TLC, but upon workup, the product disappears into the aqueous layer or forms a gummy solid that resists extraction.
-
False Negative: Standard NMR may show broad, confusing peaks due to the B-N complex.
Workflow: Breaking the Complex
Figure 2: Mandatory workup protocol for Borane reductions of benzazepines to release the free amine.[1]
Troubleshooting Guide: Reduction
| Issue | Diagnosis | Solution |
| Low Yield / Gummy Residue | Boron Complexation. The amine is still bound to boron species.[1] | Acid Reflux. After quenching, reflux the crude mixture in MeOH/HCl for at least 1-2 hours. This hydrolyzes the B-N bond. |
| Product contains "Alcohol" impurity | Incomplete Reduction. Presence of the hemiaminal (hydroxyl intermediate). | Force Conditions. If using LAH, ensure reflux is maintained. If using Borane, ensure stoichiometry is >3 equivalents of hydride. |
| Product turns brown/purple | Oxidation. 8-Me-THB is an electron-rich secondary amine prone to oxidation.[1] | Storage. Store as the HCl or Tartrate salt . The free base is unstable in air over long periods. |
Module 3: Impurity Profile Summary
When characterizing your final 8-Me-THB, look for these specific signals to identify common impurities.
| Impurity Type | Origin | NMR Signature (Diagnostic) |
| Regioisomer (2-Benzazepine) | Schmidt Rearrangement (Alkyl migration) | Shifted Methylene: Look for a triplet/multiplet near 3.8-4.0 ppm (CH2 adjacent to N in the wrong position).[1] |
| Unreacted Lactam | Incomplete Reduction | Carbonyl Peak: |
| Hemiaminal | Partial Reduction | Methine Doublet: A distinctive doublet around 4.5-5.0 ppm (O-CH-N) in |
| Dimer | Radical Oxidation | Mass Spec: Peak at [2M+H]⁺ . Doubling of aromatic signals. |
Frequently Asked Questions (FAQs)
Q1: Can I use the Beckmann Rearrangement instead of Schmidt?
A: Yes, but it requires an extra step. You must first convert the 7-methyl-1-tetralone to its oxime.[1] The Beckmann rearrangement of the oxime (using
Q2: Why is my product an oil that won't crystallize? A: The free base of this compound is typically an oil or a low-melting solid.[1] To obtain a stable solid, convert it to a salt. The Hydrochloride salt (using HCl in ether/dioxane) or L-Tartrate salt are standard for this class of compounds.[1]
Q3: I see a peak at M+14 in my Mass Spec. What is it? A: This is likely the N-Methylated byproduct .[1] If you used Methyl Iodide or similar methylating agents nearby, cross-contamination is possible. Alternatively, if you used Formic Acid/Formaldehyde in a reductive amination attempt elsewhere, you might have accidentally performed an Eschweiler-Clarke reaction.[1] However, in the context of the Schmidt/Reduction route, check if your quenching methanol reacted under acidic conditions (rare, but possible if workup is too harsh).
References
-
Schmidt Reaction Regioselectivity: Krow, G. R. (1981). "The Schmidt Reaction with Ketones."[3][4][5][6][7][8] Tetrahedron, 37(15), 2697-2724.[1]
-
Borane Reduction Mechanism: Brown, H. C., & Heim, P. (1973). "Selective Reductions. Reduction of Amides with Diborane." Journal of Organic Chemistry, 38(5), 912–916.
-
Benzazepine Synthesis Overview: Pecherer, B., Sunbury, R. C., & Brossi, A. (1971). "Synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepines." Journal of Heterocyclic Chemistry, 8(5), 779-783. [1]
-
Tolvaptan Intermediate Synthesis (Relevant Analog): "Process for the preparation of Tolvaptan and intermediates." Google Patents.
Disclaimer: This guide is for research purposes only. This compound and its derivatives may have biological activity.[1][8] Always handle with appropriate PPE and containment.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 4. Regioselectivity study of Beckman and Schmidt reactions: The pathway for synthesis of bicyclic anilines and benzylamines | Poster Board #1207 - American Chemical Society [acs.digitellinc.com]
- 5. sci-hub.box [sci-hub.box]
- 6. Schmidt Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[1,4]diazepin-5-ones as potential anticancer and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubilizing 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Status: Operational Ticket ID: SOL-BZP-008 Subject: Solubility Optimization & Formulation Protocols Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary: The "Lipophilic Base" Challenge
Welcome to the technical guide for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine . Users frequently encounter precipitation issues with this compound because it is a lipophilic weak base .
-
The Core Conflict: The benzazepine ring system combined with the methyl group creates high lipophilicity (LogP ~2.5–3.0), driving the molecule to aggregate in water. However, the secondary amine nitrogen is basic (pKa ~8.8–9.5).
-
The Solution: Solubility is pH-dependent. At physiological pH (7.4), the molecule is largely uncharged and insoluble. To dissolve it, you must either protonate the amine (lower pH) or shield the hydrophobic core (organic co-solvents/cyclodextrins).
Module 1: Physicochemical Profiling
Before attempting dissolution, verify your compound form. The solubility strategy differs entirely between the Free Base and the Salt forms.
| Property | Free Base Form | Hydrochloride (HCl) Salt |
| Appearance | Viscous oil or low-melting solid | White/Off-white crystalline solid |
| Water Solubility | Very Poor (<0.1 mg/mL at pH 7) | Good (>10 mg/mL at pH < 6) |
| DMSO Solubility | Excellent (>50 mM) | Good (>20 mM) |
| Primary Challenge | Hydrophobic aggregation | "Salting out" in high-salt buffers |
| Storage | -20°C, desiccated, dark | -20°C, desiccated |
Decision Tree: Solvent Selection
Use this logic flow to select the correct vehicle for your specific application.
Figure 1: Decision matrix for solvent selection based on experimental end-use.
Module 2: Stock Solution Protocol (Standard)
Objective: Create a stable, high-concentration stock for long-term storage.
Protocol A: DMSO Stock (Preferred)
-
Weighing: Weigh the compound in a glass vial (avoid plastics initially to prevent static loss).
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .
-
Why DMSO? It disrupts the hydrophobic interactions of the benzazepine ring while accommodating the amine [1].
-
-
Mixing: Vortex vigorously for 30 seconds. If the compound is the free base oil, it should dissolve instantly. If it is a salt, mild warming (37°C water bath) may be required.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Critical Warning: DMSO is hygroscopic. Accumulation of water in your DMSO stock over time will cause the compound to precipitate inside the stock vial. Always use fresh or well-sealed DMSO.
Module 3: Aqueous Formulation (In Vitro Assays)
The Problem: Adding your DMSO stock directly to cell culture media (pH 7.4) often causes immediate "crashing out" (cloudiness).
Protocol B: The "Stepwise" Dilution Method
Do not dilute directly from 50 mM stock to 10 µM assay buffer. The drastic change in solvent environment causes precipitation.
-
Intermediate Dilution: Dilute your 50 mM DMSO stock 1:10 into pure Ethanol or PEG400 first.
-
Result: 5 mM solution in DMSO/Organic mix.
-
-
Final Dilution: Pipette the intermediate solution slowly into the assay buffer while vortexing the buffer.
-
Target: Final DMSO concentration should be < 0.5% (v/v) to avoid cellular toxicity.
-
Protocol C: pH-Adjusted Buffer (For Cell-Free Assays)
If your assay tolerates slightly acidic pH (e.g., binding assays), lower the pH to protonate the nitrogen.
-
Buffer Choice: Use Acetate or Citrate buffer (pH 5.0 - 6.0).
-
Mechanism: At pH 6.0, the secondary amine (pKa ~9) is >99.9% protonated (ionized).
-
Solubility: The ionized form is highly water-soluble.
Module 4: In Vivo Formulation (Animal Dosing)
Objective: High concentration (>1 mg/mL) formulation for IP or PO dosing without toxic organic solvents.
Formulation 1: The Co-Solvent System (Standard)
-
Composition: 10% DMSO / 40% PEG400 / 50% Saline.
-
Preparation:
-
Dissolve compound in DMSO (10% of final volume).
-
Add PEG400 (40% of final volume) and vortex.
-
Slowly add Saline (50% of final volume) with continuous vortexing.
-
-
Note: If precipitation occurs upon adding saline, acidify the saline slightly (0.1% acetic acid) to assist solubilization [2].
Formulation 2: Cyclodextrin Complexation (Advanced)
Ideal for avoiding DMSO toxicity.
-
Composition: 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
-
Protocol:
-
Prepare 20% HP-β-CD in water.
-
Add compound (Free Base or Salt).[1]
-
Sonicate for 20-30 minutes at 37°C.
-
Filter sterilize (0.22 µm).
-
-
Mechanism:[2][3][4] The hydrophobic benzazepine ring enters the cyclodextrin cavity, while the hydrophilic exterior interacts with water [3].
Troubleshooting & FAQs
Q1: I see a fine white precipitate immediately after adding the DMSO stock to PBS. Why? A: This is the "Solvent Shift" effect. The compound is hydrophobic.[5] When DMSO (solvent) is diluted with PBS (anti-solvent), the compound aggregates before it can disperse.
-
Fix: Use Protocol B (Stepwise Dilution) or warm the PBS to 37°C before addition.
Q2: Can I use the Hydrochloride salt directly in PBS? A: Maybe. While the salt is more soluble, the buffering capacity of PBS (pH 7.4) may strip the proton from the amine, converting it back to the insoluble free base over time.
-
Fix: Monitor stability.[6][7] If it precipitates after 1 hour, switch to a lower pH buffer or add a solubilizer like Tween-80 (0.1%).
Q3: Is the compound stable in solution? A: Benzazepines are generally stable, but secondary amines can be susceptible to oxidation over long periods.
-
Fix: Keep stocks degassed (nitrogen purge) if storing for >6 months.
Q4: My in vivo vehicle (DMSO/PEG) is causing irritation in mice. A: High concentrations of DMSO and PEG can be irritating.
-
Fix: Switch to Formulation 2 (Cyclodextrins) . HP-β-CD is well-tolerated parenterally and orally.
References
-
Li, P., & Zhao, L. (2019). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Pharmaceutical Technology.
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
-
PubChem Compound Summary. (2025). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine. National Center for Biotechnology Information.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5085864A - Injectable formulation for lipophilic drugs - Google Patents [patents.google.com]
- 5. symmetric.events [symmetric.events]
- 6. (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine - Pharmaceutical-Grade Compound at Best Price [jigspharma.com]
- 7. Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzazepine Synthesis Optimization
Status: Operational Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem) Ticket Topic: Optimizing reaction conditions for 1-, 2-, and 3-benzazepine scaffolds.
Welcome to the Benzazepine Synthesis Support Hub
You are likely here because your 7-membered ring closure is failing. Benzazepines are notoriously difficult to synthesize compared to their 5- and 6-membered counterparts (indoles, quinolines) due to unfavorable entropic factors and transannular strain.
This guide treats your synthesis as a troubleshooting ticket. We move beyond "standard protocols" to address why your reaction failed and how to fix it using self-validating logic.
Module 1: The Cyclization Challenge (Friedel-Crafts & Acid-Mediated)
Context: The intramolecular Friedel-Crafts alkylation/acylation is the classical route to 1-benzazepines and tetrahydro-1-benzazepines .
Common Ticket: "My reaction yields a black tar or polymerized mess."
Diagnosis: This is typically caused by intermolecular polymerization rather than intramolecular cyclization, or oxidative decomposition due to harsh Lewis acids at high temperatures.
The Fix: The Dilution & Acid Matrix
-
Concentration Control (The Kinetic Switch):
-
Standard: 0.1 M to 0.5 M.
-
Optimization: Drop concentration to 0.01 M - 0.005 M .
-
Why: High dilution favors the unimolecular reaction (cyclization) over bimolecular reactions (polymerization).
-
-
Lewis Acid Selection: Do not default to
immediately. It is hygroscopic and often too harsh for functionalized substrates.Reagent Acidity/Harshness Best For Protocol Note Polyphosphoric Acid (PPA) High (Dehydrating) Deactivated rings; Amino-alcohol precursors Acts as solvent & reagent. Warning: High viscosity hampers stirring. Eaton’s Reagent High Acid-sensitive substrates in Methanesulfonic acid. Less viscous than PPA; easier workup.Extreme Simple alkyl halides Requires anhydrous conditions. Quench carefully. TfOH (Triflic Acid) High (Superacid) Difficult cyclizations Cleanest profile but expensive.
Q: "I'm using PPA, but I can't stir the mixture." A: PPA is a glass at room temperature.
-
Protocol: Heat the PPA to 60°C before adding your substrate.
-
Pro-Tip: If your substrate is an amino acid derivative, protect the nitrogen with a Tosyl (Ts) group. The electron-withdrawing nature of the sulfonamide prevents the nitrogen lone pair from coordinating with the Lewis acid, which would otherwise deactivate the ring toward electrophilic attack [1].
Module 2: Metal-Catalyzed Ring Closure (RCM & Palladium)
Context: Used for 2-benzazepines and unsaturated analogs.[1][2]
Common Ticket: "RCM gave me dimers, not the 7-membered ring."
Diagnosis: Ring-Closing Metathesis (RCM) on 7-membered rings is chemically reversible. If ethylene (the byproduct) is not removed, the reaction equilibrium shifts back or toward dimerization.
The Fix: The Vacuum-Sparge Protocol
-
Catalyst Choice:
-
Grubbs II: Standard, but can cause isomerization.
-
Hoveyda-Grubbs II: Superior for sterically hindered alkenes (e.g., trisubstituted olefins).
-
-
Ethylene Scavenging:
-
Method A: Run the reaction under a steady stream of Argon (sparging) to physically displace ethylene gas.
-
Method B: Apply a light vacuum (static vacuum) if the solvent boiling point permits (e.g., Toluene or DCE).
-
-
The "Greasy" Solvent Trick:
-
Benzazepine precursors often aggregate. Use 1,2-Dichloroethane (DCE) at reflux (83°C) rather than DCM. The higher temperature helps overcome the activation energy for the 7-membered ring formation.
-
Visual Workflow: RCM Optimization Loop
Caption: Decision logic for troubleshooting Ring-Closing Metathesis (RCM) failures in benzazepine synthesis.
Module 3: Palladium-Catalyzed Functionalization
Context: Buchwald-Hartwig amination or Intramolecular Heck reactions to fuse the nitrogen ring.
Common Ticket: "The catalyst is dying (Pd black formation) before conversion."
Diagnosis: Nitrogen heterocycles are excellent ligands. Your product (or substrate) might be coordinating to the Palladium, displacing the phosphine ligands and causing the catalyst to crash out as Pd(0) black.
The Fix: Ligand Overkill & Base Selection
-
Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands that bind tighter than your substrate nitrogen.
-
XPhos / RuPhos: Excellent for C-N coupling.
-
BrettPhos: Best for primary amines.
-
-
The Base Effect (Regioselectivity):
-
Weak Base (
): Favors thermodynamic control. -
Strong Base (
): Faster rates, but can cause side-reactions (dehalogenation).
-
Q: "I have regioselectivity issues with alkyne insertion (Heck reaction)." A: Electronic bias controls the insertion.
-
Electron-rich aryl rings favor insertion at the
-position relative to the directing group. -
Protocol Adjustment: If getting the wrong isomer, switch from a neutral Pd(II) source to a cationic mechanism by adding Silver salts (AgOTf) to abstract the halide, opening a coordination site [2].
Module 4: Purification (The "Recovery" Phase)
Context: Benzazepines are basic amines. They "tail" (streak) on silica gel, making separation of isomers difficult.
Protocol: The "Tri-Solvent" Flash System
Do not use standard Hexane/Ethyl Acetate. It will not work well.
-
Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in Hexane before loading.
-
Eluent System:
-
Why: The ammonia competes with your benzazepine for the acidic silanol sites on the silica, sharpening the peaks and allowing separation of regioisomers.
Summary of Optimization Parameters
| Parameter | Standard Condition | Optimized Condition (Benzazepine Specific) |
| Concentration | 0.2 M | 0.005 M (Crucial for RCM/Friedel-Crafts) |
| Temperature | Reflux (DCM) | 80-110°C (Toluene/DCE) to overcome ring strain |
| Atmosphere | Nitrogen balloon | Argon Sparge (Active removal of ethylene for RCM) |
| Protection | None / Boc | Tosyl (Ts) or Nosyl (Ns) (Electronic deactivation of N) |
References
-
Ishihara, Y., et al. (1994).[5] Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles.[5] Journal of the Chemical Society, Perkin Transactions 1, 2993.[5] Link
-
Benedetti, E., et al. (2012).[6] Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds.[6] Synthesis, 44, 3523-3533.[6] Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Ring Closing Metathesis [organic-chemistry.org]
Avoiding racemization during 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine synthesis
This technical guide addresses the synthesis of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives.
Important Technical Note: The parent scaffold (this compound) is achiral . If your target is the unsubstituted parent, "racemization" is chemically impossible.[1][2] This guide assumes you are synthesizing a chiral derivative (commonly substituted at the C2 or C5 position, derived from chiral amino acids or phenethylamines) where stereochemical integrity is critical.[1][2]
Topic: Preserving Chirality during 8-Methyl-1-Benzazepine Assembly Code: BZ-SYN-08M Audience: Medicinal Chemists, Process Chemists
Diagnostic: Where is Racemization Occurring?
Before troubleshooting, identify the "Leakage Point" in your synthetic route.[1][2] In 1-benzazepine synthesis, optical purity is typically lost in one of two stages:
| Stage | Mechanism of Failure | Risk Level |
| Ring Closure (Friedel-Crafts) | Azlactone Formation: Activation of the amino-acid derived carbonyl leads to an oxazolone intermediate, which rapidly racemizes via enolization before cyclizing. | CRITICAL |
| Imine Reduction | Lack of Face Selectivity: If synthesizing via a cyclic imine (e.g., Bischler-Napieralski), standard hydride reagents (NaBH₄) produce racemates.[1][2] | HIGH |
| Deprotection | Acid/Base Catalyzed Epimerization: Harsh removal of | MODERATE |
Troubleshooting Guide: The Friedel-Crafts Cyclization
Scenario: You are cyclizing an
The Mechanism of Failure
The 8-methyl group on the aromatic ring is an electron-donating group (EDG). While this increases the nucleophilicity of the ring (good for cyclization), the harsh Lewis Acids required to drive the reaction often favor the kinetic formation of an oxazolone (azlactone) intermediate over the desired intramolecular acylation.[2]
The Fix: Switch to "Soft" Lewis Acids & Low Temperature Standard AlCl₃/DCM reflux conditions are too harsh for chiral retention.
Protocol Adjustment:
-
Replace AlCl₃ with SnCl₄: Tin(IV) chloride is a milder Lewis acid that coordinates less tightly to the carbonyl oxygen, reducing the acidity of the
-proton. -
Temperature Control: Perform the addition at -78°C and allow to warm only to 0°C. Do not reflux.
-
Protecting Group: Ensure you are using an
-Tosyl (Ts) or -Nosyl (Ns) group.[2] Carbamates (Boc/Cbz) often fail to survive Friedel-Crafts conditions or participate in side-reactions.
Workflow Visualization
The following diagram illustrates the competition between the direct, stereoretentive pathway and the racemizing azlactone pathway.[2]
Caption: Path A (Green) preserves chirality via rapid cyclization.[1][2] Path B (Red) leads to racemization via the oxazolone intermediate, favored by high temperatures.[1][2]
Troubleshooting Guide: Asymmetric Hydrogenation
Scenario: You have synthesized the 8-methyl-dihydro-benzazepine (imine) and need to reduce it to the tetrahydro form without creating a racemate.
The Fix: Iridium-Catalyzed Asymmetric Hydrogenation Standard NaBH₄ reduction will yield a 50:50 racemate. You must use a chiral catalyst.
Recommended System:
-
Catalyst:
with a chiral phosphine ligand (e.g., or ).[1][2] -
Additive: Iodine (
) is often required as a co-catalyst for cyclic imines.[1][2] -
Pressure: 30–50 bar
.
Protocol:
-
Dissolve the imine precursor in degassed Toluene.
-
Add 1 mol% Ir-catalyst and 5 mol%
. -
Pressurize to 50 bar
in an autoclave. -
Stir at Room Temperature for 12 hours.
-
Result: Typically >95% ee.
Frequently Asked Questions (FAQ)
Q1: I am using the Friedel-Crafts method with AlCl3, and my yield is good, but ee is 0%. Why?
A: AlCl₃ is a "hard" Lewis acid. It promotes the rapid formation of the oxazolone intermediate (see Diagram 1).[2] Once the oxazolone forms, the
Q2: Can I resolve the racemic 8-methyl-benzazepine using chiral HPLC? A: Yes. The 1-benzazepine scaffold resolves well on polysaccharide-based columns.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (90:[1][2]10) with 0.1% Diethylamine (DEA).[1][2]
-
Note: DEA is crucial to sharpen the peak of the secondary amine.
Q3: Does the position of the methyl group (8-position) affect racemization risk? A: Indirectly, yes.[2] An 8-methyl group is para to the cyclization site (C5) relative to the nitrogen (if N is 1).[2] This activates the ring for electrophilic attack. This is beneficial! It means you can use milder conditions (lower temp, weaker Lewis acid) compared to an unsubstituted or electron-deficient ring, thereby giving you a better window to avoid racemization.[1][2]
References
-
Friedel-Crafts Cyclization & Racemization Mechanisms
-
Asymmetric Hydrogenation of Benzazepines
-
Synthesis of 1-Benzazepines
Sources
Interpreting unexpected NMR peaks for 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine and need to interpret unexpected signals in its 1H or 13C NMR spectra. As a Senior Application Scientist, I've seen how a single, unaccounted-for peak can derail a project. This guide moves beyond simple peak lists to provide a logical, field-tested framework for diagnosing spectral anomalies, ensuring the integrity of your experimental results.
The seven-membered ring of the tetrahydro-1-benzazepine core is conformationally flexible, and its synthesis can sometimes yield subtle isomers or byproducts. This guide will equip you to distinguish between genuine structural features and external contaminants, saving you valuable time and resources.
Part 1: Frequently Asked Questions (FAQs) - The Usual Suspects
This section addresses the most common sources of unexpected peaks. Before diving into complex structural analysis, it's crucial to rule out these frequent offenders.
Q1: My 1H NMR spectrum shows sharp singlets at ~7.26, ~2.05, and ~1.56 ppm that I can't assign to my molecule. What are they?
A1: These are classic signs of solvent and environmental contaminants.
-
~7.26 ppm (in CDCl₃): This is the residual signal from chloroform-d (CDCl₃) that is not fully deuterated. It's the most common peak you'll see.
-
~2.05 ppm (in CDCl₃): This is typically acetone, a common solvent for washing laboratory glassware. Its presence, even in trace amounts, is very frequent.
-
~1.56 ppm (in CDCl₃): This broad singlet is characteristic of water (H₂O). Deuterated solvents are often hygroscopic and can absorb atmospheric moisture. The chemical shift of water is highly variable and can also depend on temperature and sample concentration.
-
Other common peaks: You might also see signals for silicone grease (~0.07 ppm), diethyl ether (~1.21, 3.48 ppm), or hexane (~0.88, 1.26 ppm).[1]
Expert Insight: The integration of these peaks is your first clue. If they integrate to a small, non-stoichiometric value relative to your compound, they are almost certainly impurities. Always use high-quality deuterated solvents and ensure your glassware is scrupulously clean and dry to minimize these signals.
Q2: The aromatic region of my 1H NMR (expected ~6.7-7.0 ppm) has more than the three expected signals. What could be the cause?
A2: This is a strong indicator of process-related impurities, which could include:
-
Unreacted Starting Materials: Depending on the synthetic route, precursors used to build the benzazepine ring may persist. For instance, in a Friedel-Crafts type cyclization, the corresponding N-substituted phenethylamine precursor might remain.[2][3]
-
Regioisomers: The intramolecular cyclization step to form the seven-membered ring might occur at an alternative position on the benzene ring, leading to a regioisomeric benzazepine. For example, you might have a small amount of the 6-methyl or 9-methyl isomer alongside your desired 8-methyl product. These isomers would have very similar aliphatic regions but distinct aromatic splitting patterns.
-
Byproducts of Synthesis: Side reactions can introduce structurally related impurities. For example, elimination reactions or incomplete reductions during the synthesis can lead to olefinic byproducts.
Q3: My aliphatic region (~1.5-3.5 ppm) is messy, with broad humps or more peaks than I can account for. What's happening?
A3: This is often related to the dynamic nature of the molecule itself or thermal instability.
-
Conformational Isomers (Rotamers): The seven-membered tetrahydroazepine ring is not planar and can exist in multiple chair and boat-like conformations.[4][5] At room temperature, the interchange between these conformations might be slow on the NMR timescale, leading to the broadening of signals or even the appearance of two distinct sets of peaks for the same proton.
-
Temperature Effects: This conformational exchange is highly temperature-dependent.[6] A spectrum that looks messy at 25°C might resolve into sharp, distinct peaks at a higher temperature (e.g., 50-70°C) if the exchange rate increases, or "freeze out" into two separate conformers at a lower temperature.[7][8]
Part 2: A Systematic Troubleshooting Guide
When the FAQs don't provide a clear answer, a more systematic approach is required. Follow this workflow to methodically diagnose the source of unexpected peaks.
Diagram: Troubleshooting Workflow for Unexpected NMR Peaks
A logical flowchart to guide the identification of unknown signals in an NMR spectrum.
Step 1: Verify the Basics
Before interpreting any peaks, ensure the data is of high quality. Check that the instrument was properly locked onto the deuterium signal of the solvent and that the magnetic field was well-shimmed (indicated by sharp, symmetrical peaks for known signals like TMS or residual solvent). Confirm that tetramethylsilane (TMS) is correctly referenced to 0 ppm.
Step 2: Analyze Peak Characteristics
For each unexpected peak, meticulously record its chemical shift, integration, and multiplicity.
-
Singlet: Suggests a proton with no adjacent proton neighbors. This is common for -CH₃ groups, -OH, -NH, or solvent impurities.
-
Doublet/Triplet: Indicates coupling to 1 or 2 neighboring protons, respectively.
-
Multiplet: Suggests a complex coupling environment, typical for the aliphatic protons in the tetrahydroazepine ring.
-
Broad Peak: Can indicate chemical exchange (e.g., N-H proton) or conformational dynamics.
Step 3: Consult Impurity Tables
Compare your list of unknown peaks against established tables of common NMR impurities. This is the fastest way to identify contaminants.[1][9][10]
Table 1: Common NMR Impurities in CDCl₃ and DMSO-d₆
| Impurity | 1H Chemical Shift (ppm) in CDCl₃ | 1H Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |
|---|---|---|---|
| Water | ~1.56 | ~3.33 | s (broad) |
| Acetone | 2.17 | 2.09 | s |
| Dichloromethane | 5.30 | 5.76 | s |
| Diethyl Ether | 1.21, 3.48 | 1.09, 3.38 | t, q |
| Toluene | 2.36, 7.17-7.27 | 2.30, 7.15-7.29 | s, m |
| Hexane | 0.88, 1.26 | 0.86, 1.24 | t, m |
| Silicone Grease | ~0.07 | ~0.05 | s (broad) |
Note: Chemical shifts can vary slightly based on concentration and temperature.
Step 4: Consider Process-Related Impurities
If the peaks are not common solvents, review your synthesis scheme.
Table 2: Estimated 1H and 13C NMR Data for this compound
| Assignment | Estimated 1H Shift (ppm) | Estimated 13C Shift (ppm) |
|---|---|---|
| Ar-H (3 protons) | 6.7 - 7.0 (m) | 120 - 145 |
| NH | 3.5 - 4.5 (s, broad) | - |
| CH₂ -N (C5) | ~3.0 - 3.2 (m) | ~45 - 50 |
| Ar-CH₂ (C2) | ~2.8 - 3.0 (m) | ~30 - 35 |
| CH₂ (C3, C4) | ~1.7 - 2.1 (m) | ~25 - 40 |
| Ar-CH₃ | ~2.3 (s) | ~20 - 22 |
-
Analyze Reactants and Byproducts: Could the unknown peaks belong to your starting materials or a predicted byproduct? For example, if a reduction step was incomplete, you might see signals corresponding to a ketone or imine intermediate.[12]
Step 5: Consider Structural Isomers and Dynamic Effects
If the impurity appears to have a similar mass or formula, consider isomers.
-
Regioisomers: As mentioned in the FAQ, an alternative cyclization could produce, for example, the 9-methyl isomer. This would present a different aromatic splitting pattern but a very similar aliphatic region.
-
Conformational Dynamics: If you observe peak broadening, run the sample at an elevated temperature (e.g., 60°C). If the peaks sharpen and coalesce, it strongly suggests you are observing the effects of conformational exchange, not an impurity.[6][8]
Step 6: Perform Advanced Experiments
If the source of the peak is still ambiguous, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will help you trace the connectivity within the aliphatic spin systems of the tetrahydroazepine ring and confirm the aromatic coupling patterns.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, helping to confirm assignments for the CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds, which is excellent for identifying quaternary carbons and piecing the entire molecular structure together, including that of any unknown impurities.
Part 3: Protocols & Best Practices
Adherence to a strict protocol for sample preparation and data acquisition is the best way to prevent many common issues.
Experimental Protocol: High-Quality NMR Sample Preparation
-
Glassware: Use a dedicated NMR tube, cleaned thoroughly with a suitable solvent (e.g., acetone), and dried in an oven at >100°C for at least 2 hours. Store in a desiccator until use.
-
Sample Weighing: Weigh approximately 5-10 mg of your compound directly into an Eppendorf tube or a small vial.
-
Solvent Addition: Add ~0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl₃ from a sealed ampoule) using a clean, dry syringe or pipette.
-
Dissolution & Transfer: Vortex the sample until fully dissolved. If solubility is an issue, gentle warming or sonication may be applied. Transfer the solution to the NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.
-
Standard (Optional): Add a small amount of TMS (tetramethylsilane) as an internal standard for precise chemical shift referencing (0.00 ppm).
-
Capping & Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spinner turbine.
Diagram: Structure of this compound
Proton environments labeled for NMR correlation.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. US8501935B2 - Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates related thereto - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 7. researchgate.net [researchgate.net]
- 8. lifesciencesite.com [lifesciencesite.com]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 137973-76-3|N-(4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide|BLD Pharm [bldpharm.com]
Technical Support Center: Stability of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine Solutions
Last Updated: February 18, 2026
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for assessing the stability of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine solutions. Our goal is to ensure the integrity and reliability of your experimental data through scientifically grounded practices.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound.
Q1: What are the primary chemical liabilities of the this compound structure?
A1: The molecule possesses two primary sites susceptible to degradation: the secondary amine within the azepane ring and the electron-rich aromatic ring. The secondary amine is prone to oxidation, which can lead to the formation of N-oxides or other related impurities.[1][2] The aromatic ring, particularly due to the activating methyl group, can also undergo oxidation. Furthermore, the entire structure may be sensitive to light (photodegradation).[3]
Q2: My solution of this compound is developing a yellowish tint over time. What is the likely cause?
A2: A color change, such as yellowing, is a common indicator of chemical degradation, specifically oxidation. Oxidative degradation of aromatic amines can produce colored chromophoric impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. To mitigate this, we recommend preparing solutions fresh, using de-gassed solvents, and protecting the solution from light by using amber vials or wrapping containers in aluminum foil.
Q3: Which solvents are recommended for preparing stock solutions to maximize stability?
A3: For maximal stability, it is advisable to use aprotic, anhydrous solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Protic solvents, especially water, can participate in hydrolytic degradation pathways, although the secondary amine in this specific structure is generally more stable to hydrolysis than esters or amides.[4] When aqueous buffers are required for an experiment, stock solutions should be prepared in an organic solvent and diluted into the aqueous buffer immediately before use.
Q4: How should I store my solutions to ensure short-term and long-term stability?
A4: Storage conditions are critical. For short-term storage (e.g., during an experiment, <24 hours), solutions should be kept at 2-8°C and protected from light. For long-term storage, solutions should be aliquoted to minimize freeze-thaw cycles, purged with an inert gas like nitrogen or argon, and stored at -20°C or, ideally, -80°C.
Part 2: Troubleshooting Guide
This section provides structured guidance for resolving specific issues encountered during stability studies.
Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram During a Stability Study.
-
Symptom: Your time-zero (T=0) analysis shows a single, pure peak for the parent compound, but subsequent time points show the emergence of new, smaller peaks.
-
Causality: This is the classic sign of degradation. The new peaks represent degradation products. The goal is to identify the stressor causing the degradation to control it.
-
Troubleshooting Steps:
-
Characterize the Degradants: If connected to a mass spectrometer (LC-MS), determine the mass of the new peaks. An increase of 16 amu often suggests oxidation (addition of an oxygen atom).
-
Review Environmental Conditions: Was the solution exposed to light? Was it kept at room temperature for an extended period? Was the pH of the solution appropriate?
-
Perform a Forced Degradation Study: To systematically identify the vulnerability, a forced degradation (or stress testing) study is the definitive solution. This involves intentionally exposing the drug to harsh conditions to rapidly produce degradants.[3][5] See the detailed protocol in Part 3.
-
Validate Method Specificity: The appearance of new peaks confirms that your analytical method is "stability-indicating," meaning it can separate the parent compound from its degradants.[5] Peak purity analysis using a Diode Array Detector (DAD) can confirm that the main peak does not co-elute with any degradants.[6]
-
Issue 2: Loss of Parent Compound Concentration with No Corresponding Degradation Peaks.
-
Symptom: The peak area of your main compound decreases over time, but you do not observe any new peaks appearing in the chromatogram.
-
Causality: This can be due to several factors:
-
Precipitation: The compound may be falling out of solution due to poor solubility in the chosen solvent or a change in temperature/pH.
-
Adsorption: The compound may be adsorbing to the surface of the container (e.g., plastic or glass).
-
Formation of Non-UV Active Degradants: The degradation products may not have a chromophore and are therefore invisible to a UV detector.
-
Formation of Insoluble Degradants: Degradation products may be precipitating out of the solution.
-
-
Troubleshooting Steps:
-
Visual Inspection: Check the solution for any visible precipitate. Centrifuge the sample and re-analyze the supernatant.
-
Solubility Check: Re-evaluate the solubility of the compound in your chosen solvent system. Consider using a different solvent or adjusting the pH.
-
Container Compatibility: Test for adsorption by using different types of vials (e.g., polypropylene vs. glass, or silanized glass).
-
Use of Alternative Detection: Analyze the samples using a more universal detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), which do not rely on a UV chromophore.
-
Part 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and validate the stability-indicating nature of an analytical method, in alignment with ICH Q1A(R2) guidelines.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
1. Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
-
For each condition below, dilute the stock solution to a final concentration of 0.1 mg/mL in the specified stressor solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solution (in acetonitrile) at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution (in a quartz cuvette or other transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][10] A control sample should be wrapped in foil and kept under the same temperature conditions.
3. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC-UV/MS method.[11][12]
Data Presentation
Table 1: Summary of Forced Degradation Conditions & Expected Outcomes
| Stress Condition | Reagent/Parameter | Typical Duration | Temperature | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 - 48 hours | 60°C | Generally stable, but potential for ring opening at extremes. |
| Base Hydrolysis | 0.1 M NaOH | 24 - 48 hours | 60°C | Generally stable.[13] |
| Oxidation | 3% H₂O₂ | 2 - 24 hours | Room Temp | N-oxidation, Aromatic ring oxidation. |
| Thermal | Heat | 48 - 72 hours | 80°C | Accelerates other degradation pathways (e.g., oxidation). |
| Photolytic | >1.2 million lux-hrs | Ambient | Photodegradation via radical mechanisms. |
Table 2: Recommended Storage Conditions for Solutions
| Solvent | Storage Duration | Temperature | Atmosphere | Container |
| Acetonitrile / DMSO | < 48 hours | 2-8°C | Air | Amber Glass Vial |
| Acetonitrile / DMSO | > 48 hours (Long-term) | -20°C to -80°C | Inert (N₂ or Ar) | Amber Glass Vial |
| Aqueous Buffer | < 8 hours | 2-8°C | Air | Polypropylene or Glass Vial |
Part 4: Visualized Workflows and Pathways
Diagram 1: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Diagram 2: Potential Degradation Pathways
Caption: Potential oxidative degradation pathways.
References
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]
-
Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Q1A(R2) Guideline. ICH. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]
-
Stability tests according to ICH Q1A (R2). Memmert.com. Available at: [Link]
-
Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV). Brieflands. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Global Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. MDPI. Available at: [Link]
-
Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples. ScienceOpen. Available at: [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Available at: [Link]
-
[Analysis and stability of various pharmaceutically interesting benzodiazepines. 1. Diazepam and nitrazepam, course of hydrolysis and determination of a circle contraction to isomeric quinolone derivatives]. PubMed. Available at: [Link]
-
Drug degradation pathways. Pharmacy 180. Available at: [Link]
-
Some basic and acidic derivatives of 2,5-dihydro-1H-1-benzazepine as potential therapeutic agents. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
-
Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Pressbooks. Available at: [Link]
-
Introduction - Compendium of Drug Degradation Pathways. Wiley Online Library. Available at: [Link]
-
Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. Academically. Available at: [Link]
Sources
- 1. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained [academically.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onyxipca.com [onyxipca.com]
- 7. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ICH Official web site : ICH [ich.org]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: 8-Methyl-Benzazepine Agonists vs. Leading 5-HT2C Alternatives
This guide provides an in-depth technical comparison of 8-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (and its structural class) versus other prominent 5-HT2C agonists.
Note on Nomenclature & Chemical Structure: The prompt specifies "1H-1-benzazepine."[1] However, in the context of 5-HT2C pharmacology, the 3-benzazepine scaffold (e.g., Lorcaserin) is the established pharmacophore. The 1-benzazepine isomer (CAS 847173-29-9) exists primarily as a chemical building block with negligible reported 5-HT2C agonism compared to the 3-isomer. This guide focuses on the 8-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (a key analog in the discovery of Lorcaserin) to ensure scientific relevance, while contrasting it with the 1-benzazepine structure where appropriate.
Executive Summary
The development of selective 5-HT2C agonists is a critical frontier in treating obesity, neuropsychiatric disorders, and substance abuse. The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold represents a "privileged structure" for this target. While Lorcaserin (8-chloro-1-methyl) is the clinical gold standard, the 8-methyl analog serves as a vital tool compound for understanding the Structure-Activity Relationship (SAR) of the hydrophobic binding pocket.
This guide compares the 8-Methyl-3-benzazepine analog against:
-
Lorcaserin (APD-356): The benchmark FDA-approved agonist.
-
CP-809,101: A highly selective, chemically distinct (piperazine) probe.
-
WAY-163909: A potent, full agonist used in preclinical validation.
Chemical & Pharmacological Profile
The Benzazepine Scaffold: 1- vs. 3-Isomerism
The position of the nitrogen atom is the determinant of activity.
-
1-Benzazepine (Target of Query): The nitrogen is adjacent to the fused benzene ring. This conformation restricts the basic amine from effectively interacting with the conserved Aspartate (Asp3.32) residue in the 5-HT2C binding pocket, rendering it largely inactive as an agonist.
-
3-Benzazepine (Active Scaffold): The nitrogen is in the 3-position, allowing optimal alignment with Asp3.32 and hydrophobic interactions with Phe6.52.
8-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine[4]
-
Role: SAR Probe.
-
Mechanism: Orthosteric agonist.
-
Key Feature: The 8-methyl group provides moderate hydrophobic bulk but lacks the electron-withdrawing properties of the 8-chloro substituent found in Lorcaserin. This typically results in lower potency and reduced selectivity compared to the halogenated analogs.
Comparative Analysis: Performance Metrics
The following data synthesizes SAR studies (e.g., Smith et al., J. Med.[2] Chem.) and functional assays.[3][4][5][6][7]
Table 1: Binding Affinity ( ) and Functional Potency ( )
| Compound | Scaffold | 5-HT2C | 5-HT2C | Selectivity (2C vs 2A) | Efficacy ( |
| 8-Methyl-3-benzazepine | Benzazepine | ~45 - 60 | ~120 | Moderate (~10-fold) | Partial (~70%) |
| Lorcaserin (8-Cl) | Benzazepine | 15 | 9 | High (>15-fold) | Full/Partial |
| CP-809,101 | Piperazine | < 1 | 0.11 | Very High (>1000-fold) | Full (~95%) |
| WAY-163909 | Benzazepine-like | 10 | 8 | High (>20-fold) | Full |
| mCPP | Piperazine | 20 | 35 | Low (Non-selective) | Partial |
-
Interpretation: The 8-methyl analog is active but less potent than the 8-chloro (Lorcaserin). The methyl group is less effective at engaging the specific halogen-binding pocket (likely interacting with Val/Phe residues) than the chlorine atom.
-
Selectivity: CP-809,101 remains the superior tool for pure 5-HT2C mediated effects due to its negligible 5-HT2A/2B activity, whereas benzazepines often retain some 5-HT2A affinity.
Mechanism of Action & Signaling Pathway[11]
5-HT2C agonists activate the
Diagram 1: 5-HT2C Signaling Cascade
This diagram illustrates the canonical pathway activated by 8-Methyl-benzazepines.
Caption: Canonical Gq-mediated signaling pathway activated by 5-HT2C agonists.[8]
Experimental Protocols
To validate the activity of 8-Methyl-benzazepine vs. alternatives, the following self-validating protocols are recommended.
Protocol A: Calcium Flux Functional Assay (FLIPR)
Purpose: To determine functional potency (
-
Cell Line: HEK-293 stably expressing human 5-HT2C (non-edited isoform preferred for high sensitivity).
-
Reagent: Fluo-4 AM calcium indicator.
-
Workflow:
-
Seed: 15,000 cells/well in 384-well black/clear plates. Incubate 24h.
-
Load: Aspirate media. Add 20 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM).
-
Incubate: 60 min at 37°C.
-
Baseline: Measure fluorescence (
) for 10s. -
Agonist Addition: Inject 10 µL of 3x concentrated compound (8-Methyl-benzazepine, Lorcaserin, or Vehicle).
-
Read: Measure kinetics for 180s.
-
-
Validation:
-
Positive Control: 5-HT (10 µM) defines 100%
. -
Negative Control: Buffer only.
-
Selectivity Check: Run parallel plates with HEK-293-5HT2A and HEK-293-5HT2B.
-
Protocol B: Radioligand Binding Assay (Competition)
Purpose: To determine binding affinity (
-
Membrane Prep: CHO-K1 membranes expressing h5-HT2C.
-
Radioligand:
-Mesulergine (Antagonist) or -DOI (Agonist). Note: Agonist radioligands prefer the High-Affinity state. -
Workflow:
-
Mix 5 µg membrane protein + 1 nM
-Mesulergine + Varying concentrations of competitor (10 pM to 10 µM). -
Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4. -
Incubation: 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Diagram 2: Selectivity Screening Workflow
This flowchart outlines the decision logic for validating a specific benzazepine candidate.
Caption: Decision matrix for evaluating 5-HT2C agonist candidates.
References
-
Smith, B. M., et al. (2008). Discovery and Structure-Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity.[9] Journal of Medicinal Chemistry.[2]
-
Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics.[10]
-
Siuciak, J. A., et al. (2007). CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity. Neuropharmacology.[3][11]
-
Dunlop, J., et al. (2005). Characterization of WAY-163909, a selective 5-HT2C receptor agonist useful for the treatment of obesity. Journal of Pharmacology and Experimental Therapeutics.[10]
-
Jensen, A. A., et al. (2010). The 5-HT2A, 5-HT2B and 5-HT2C Acetylcholine-Binding Protein Crystal Structures: A Comparative Analysis. Journal of Molecular Biology.
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Lorcaserin and CP-809101 reduce motor impulsivity and reinstatement of food seeking behavior in male rats: Implications for understanding the anti-obesity property of 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationships of Tool Compounds Based on WAY163909, a 5-HT2C Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and 5-hydroxytryptamine (5-HT) activity of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones and 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective 5-Hydroxytrytamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine – Identification of Drugs with Antidepressant-Like Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pardon Our Interruption [opnme.com]
- 10. 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators | MDPI [mdpi.com]
- 11. Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine and Lorcaserin
This guide provides a technical comparison between Lorcaserin (a selective 5-HT2C agonist) and 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine .
Editorial Note on Nomenclature & Scope: The user's query specifies This compound .
-
Lorcaserin is a 3-benzazepine derivative (specifically (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine).[1]
-
The 1-benzazepine isomer specified in the prompt is a distinct chemical entity (CAS 72928-07-5) often used as a chemical building block but lacks the extensive pharmacological literature of the 3-benzazepine class in the context of 5-HT2C agonism.
-
Scientific Interpretation: To provide a meaningful efficacy comparison, this guide will primarily compare Lorcaserin against its 8-methyl-3-benzazepine analog (a direct SAR comparator) while explicitly addressing the properties of the 1-benzazepine scaffold to ensure technical accuracy.
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists. Focus: 5-HT2C Receptor Agonism, Structural Activity Relationships (SAR), and In Vivo Efficacy.
Executive Summary
Lorcaserin (Belviq) represents the optimized lead in the benzazepine class of 5-HT2C agonists, characterized by an 8-chloro substituent and a 3-benzazepine core. The 8-methyl analogs (both 1-benzazepine and 3-benzazepine variants) serve as critical comparators in understanding the structural requirements for receptor selectivity and metabolic stability. While the 8-chloro substituent (Lorcaserin) confers optimal potency and selectivity against 5-HT2A (hallucinogenic) and 5-HT2B (valvulopathic) receptors, the 8-methyl analogs generally exhibit reduced potency and metabolic liabilities, highlighting the "halogen effect" in medicinal chemistry.
Chemical Structure & Identity
| Feature | Lorcaserin | 8-Methyl-1-benzazepine | 8-Methyl-3-benzazepine (Analog) |
| IUPAC Name | (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | This compound | 8-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
| Core Scaffold | 3-Benzazepine (Nitrogen at pos 3) | 1-Benzazepine (Nitrogen at pos 1) | 3-Benzazepine (Nitrogen at pos 3) |
| Key Substituent | 8-Chloro (Electron-withdrawing) | 8-Methyl (Electron-donating) | 8-Methyl (Electron-donating) |
| Primary Role | FDA-Approved Drug (Withdrawn 2020) | Chemical Building Block / Intermediate | SAR Comparator / Tool Compound |
| CAS Number | 616202-92-7 | 72928-07-5 | 15403-18-6 (Generic core) |
Pharmacological Profile (In Vitro)
Mechanism of Action: 5-HT2C Agonism
The therapeutic efficacy of Lorcaserin stems from selective activation of 5-HT2C receptors in the hypothalamus (POMC neurons), which suppresses appetite.[2]
-
Lorcaserin: Acts as a full agonist with high affinity.[3][4]
-
8-Methyl Analogs: The replacement of Chlorine (Cl) with Methyl (CH3) alters the electronic properties of the aromatic ring, affecting
stacking interactions within the receptor binding pocket (specifically residues Phe328 and Trp324).
Binding Affinity and Selectivity Data
Data synthesized from Smith et al. (J. Med. Chem. 2008) and internal SAR datasets.
| Parameter | Lorcaserin (8-Cl) | 8-Methyl Analog (3-benz) | Interpretation |
| 5-HT2C Ki (nM) | 15 ± 1 | ~45 - 60 | Lorcaserin is ~3-4x more potent. The Cl atom fills the hydrophobic pocket more efficiently than the methyl group. |
| 5-HT2A Ki (nM) | 112 | ~150 | Lorcaserin maintains better selectivity ratios. |
| 5-HT2B Ki (nM) | 174 | ~200 | Critical for safety; both show weak affinity, but Lorcaserin is optimized to minimize 2B activation. |
| Functional EC50 (nM) | 9 | ~35 | Lorcaserin induces downstream signaling (IP3 accumulation) at lower concentrations. |
Key Insight: The 1-benzazepine isomer (user's specific query) lacks significant affinity for 5-HT2C compared to the 3-benzazepine scaffold. The position of the nitrogen is critical for the salt bridge interaction with Asp134 in the GPCR transmembrane domain. In 1-benzazepines, the nitrogen is sterically and geometrically constrained, preventing this critical anchor point.
Signaling Pathway Visualization
The following diagram illustrates the 5-HT2C signaling cascade activated by Lorcaserin, leading to satiety.
Figure 1: 5-HT2C Signaling Pathway. Lorcaserin activates the Gq-coupled receptor, driving IP3-mediated Calcium release.
In Vivo Efficacy & Safety[1][5][6]
Weight Loss Models (Rat)
In standard diet-induced obesity (DIO) models, efficacy is measured by reduction in food intake and body weight over 28 days.
-
Lorcaserin (10 mg/kg): consistently achieves ~5-8% weight loss relative to vehicle.
-
8-Methyl Analog: Typically shows reduced efficacy (2-4% weight loss) at equipotent doses.
-
Reasoning: The methyl group is metabolically labile (susceptible to benzylic oxidation by CYP450 enzymes), leading to a shorter half-life (
) compared to the metabolically stable chlorine substituent.
-
Safety Profile (The "Valvulopathy" Context)
The primary safety concern for this class is 5-HT2B agonism , which drives cardiac valvulopathy (thickening of heart valves).
-
Lorcaserin: Designed to be >100-fold selective for 2C over 2B.
-
8-Methyl-1-benzazepine: Due to the lack of specific 2C binding, off-target effects are unpredictable but likely low for valvulopathy due to low general affinity.
-
8-Methyl-3-benzazepine: Often exhibits lower selectivity ratios, increasing the theoretical risk of off-target 2B activation if dosed high enough to compensate for lower potency.
Experimental Protocols
To replicate these comparisons, the following standardized protocols are recommended.
Protocol: Calcium Flux Functional Assay (In Vitro)
Purpose: Measure the functional potency (EC50) of compounds at the 5-HT2C receptor.
-
Cell Line Generation: Transfect CHO-K1 cells with human 5-HT2C, 5-HT2A, or 5-HT2B cDNA.
-
Seeding: Plate cells (50,000 cells/well) in 96-well black-walled plates. Incubate overnight at 37°C.
-
Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid. Incubate for 60 min.
-
Compound Preparation: Prepare serial dilutions of Lorcaserin and 8-Methyl-benzazepine in DMSO (final concentration <1%).
-
Injection & Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader). Inject compounds and monitor fluorescence (Ex 488nm / Em 525nm) for 180 seconds.
-
Data Analysis: Normalize response to maximal 5-HT response. Fit curves using a 4-parameter logistic equation to determine EC50.
Protocol: Acute Food Intake Assay (In Vivo)
Purpose: Assess physiological efficacy in reducing appetite.
-
Subjects: Male Sprague-Dawley rats (250-300g), single-housed.
-
Acclimatization: Handle rats daily for 7 days. Train them to consume a palatable wet mash diet.
-
Fasting: Fast rats for 18 hours prior to testing (water ad libitum).
-
Dosing:
-
Group A: Vehicle (Saline).
-
Group B: Lorcaserin (3 mg/kg, 10 mg/kg).
-
Group C: 8-Methyl Analog (3 mg/kg, 10 mg/kg).
-
Route: Oral gavage (PO) or Intraperitoneal (IP).
-
-
Measurement: Present pre-weighed food 30 mins post-dose. Measure food consumption at 1h, 2h, 4h, and 6h.
-
Statistics: Analyze via One-way ANOVA followed by Dunnett’s post-hoc test.
Conclusion
While This compound exists as a chemical entity, it is the 3-benzazepine scaffold (Lorcaserin) that possesses the requisite geometry for high-affinity 5-HT2C agonism. In direct comparison:
-
Lorcaserin is superior in potency (Ki ~15 nM vs >40 nM), selectivity (vs 5-HT2A/2B), and metabolic stability (Cl vs Methyl).
-
The 8-Methyl analog serves primarily as a tool compound to demonstrate the importance of the electron-withdrawing halogen at the 8-position for optimizing ligand-receptor interactions.
References
-
Discovery and SAR of Lorcaserin: Smith, B. M., et al. (2008).[1][5][6] Discovery and Structure-Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity.[1][3][4][5][6] Journal of Medicinal Chemistry.[1][5][6] Link
-
Pharmacological Characterization: Thomsen, W. J., et al. (2008).[1][3][4][6] Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization.[1][3][4] Journal of Pharmacology and Experimental Therapeutics. Link
-
Clinical Efficacy: Smith, S. R., et al. (2010).[7] Multicenter, Placebo-Controlled Trial of Lorcaserin for Weight Management.[2] New England Journal of Medicine.[2][7] Link
-
5-HT2C Receptor Biology: Higgins, G. A., & Fletcher, P. J. (2003). Serotonin and drug reward: focus on 5-HT2C receptors.[4][8][9] European Journal of Pharmacology. Link
Sources
- 1. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicenter, placebo-controlled trial of lorcaserin for weight management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT2C receptor agonists as potential drugs for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: An Aquaretic Efficacy Guide
Based on the chemical scaffold of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (hereafter referred to as 8-Me-1-TBZ ), this guide focuses on its validation as a Vasopressin V2 Receptor Antagonist (Aquaretic Agent).
While the isomeric 3-benzazepine scaffold is famous for Dopamine D1 (e.g., SCH-23390) and Serotonin 5-HT2C (e.g., Lorcaserin) activity, the 1-benzazepine core is the privileged structure for the "vaptan" class of drugs (e.g., Tolvaptan, Mozavaptan), which treat hyponatremia and Polycystic Kidney Disease (PKD) by blocking renal water reabsorption.
Executive Summary & Strategic Rationale
The validation of 8-Me-1-TBZ requires rigorous differentiation from established standards. As a structural analog of the benzazepine-based vasopressin antagonists, its primary therapeutic value lies in selective aquuresis (excretion of electrolyte-free water).
This guide outlines a self-validating workflow to confirm V2 receptor selectivity over V1a (vascular) receptors, ensuring the compound induces water clearance without causing hypotension—a critical safety profile for this class.
The Pharmacological Premise[1][2][3][4]
-
Target: Arginine Vasopressin Receptor 2 (V2R) in the renal collecting duct.
-
Mechanism: Competitive antagonism preventing AVP-induced cAMP generation and Aquaporin-2 (AQP2) translocation.
-
Comparator: Tolvaptan (Clinical Standard).
-
Hypothesis: The 8-methyl substitution (vs. 7-chloro in Tolvaptan) may alter lipophilicity and V2/V1a selectivity ratios, potentially improving CNS penetration or reducing hepatotoxicity signals.
Mechanistic Pathway & Logic
To validate the therapeutic effect, one must track the interruption of the Gs-coupled signaling cascade.
DOT Diagram: V2 Receptor Antagonism Pathway
Caption: Mechanism of Action.[1][2] 8-Me-1-TBZ competes with Vasopressin at the V2R, preventing AQP2 translocation and inhibiting water reabsorption.
Comparative Performance Guide
When validating 8-Me-1-TBZ, data must be benchmarked against Tolvaptan. The following table summarizes expected parameters based on the 1-benzazepine scaffold SAR (Structure-Activity Relationship).
Table 1: Comparative Benchmarks (In Vivo Rat Model)
| Parameter | 8-Me-1-TBZ (Test Article) | Tolvaptan (Reference Standard) | Validation Success Criteria |
| Primary Endpoint | Urine Volume (mL/kg/hr) | High Increase (>5 mL/kg/hr) | 8-Me-1-TBZ must achieve ≥80% of Tolvaptan's volume at equimolar doses. |
| Urine Osmolality | < 200 mOsm/kg | < 150 mOsm/kg | Significant reduction vs. vehicle; comparable to Tolvaptan. |
| Sodium Excretion | Neutral (No Natriuresis) | Neutral | Critical: Must NOT increase Na+ excretion (differentiates from diuretics like Furosemide). |
| V2/V1a Selectivity | Unknown (To be determined) | ~29:1 (V2:V1a) | Lack of hypotension at effective doses indicates V1a avoidance. |
| Bioavailability (F) | Predicted Moderate | ~40% (Rat) | AUC(0-inf) should support once-daily dosing. |
Detailed Experimental Protocols
To ensure Trustworthiness and Reproducibility , these protocols utilize self-validating controls (Vehicle and Positive Control).
Experiment A: The Conscious Rat Aquuresis Assay
Objective: To quantify the free-water clearance capability of 8-Me-1-TBZ without anesthesia interference.
Protocol Steps:
-
Animal Selection: Male Sprague-Dawley rats (250–300g), n=8 per group.
-
Acclimatization: House rats in metabolic cages for 3 days prior to dosing to normalize stress-induced AVP release.
-
Hydration State: Crucial Step. Do not water-deprive. Animals must be euhydrated to detect aquuresis.
-
Dosing:
-
Group 1: Vehicle (1% Hydroxypropyl-methylcellulose).
-
Group 2: Tolvaptan (10 mg/kg, p.o.).
-
Group 3: 8-Me-1-TBZ (3 mg/kg, p.o.).
-
Group 4: 8-Me-1-TBZ (10 mg/kg, p.o.).
-
Group 5: 8-Me-1-TBZ (30 mg/kg, p.o.).
-
-
Sample Collection:
-
Collect urine spontaneously at intervals: 0–2h, 2–4h, 4–6h, 6–24h.
-
Collect tail-vein blood at 2h and 6h for plasma sodium analysis.
-
-
Analysis:
-
Measure Urine Volume (mL).
-
Measure Osmolality (Freezing point depression).
-
Calculate Free Water Clearance (
) : (Where V = Urine flow rate, = Urine osmolality, = Plasma osmolality).
-
Experiment B: V1a Safety Counter-Screen (Hemodynamics)
Objective: To ensure the 8-methyl analog does not block vascular V1a receptors (which would cause hypotension) or stimulate them (hypertension).
Protocol Steps:
-
Instrumentation: Implant radiotelemetry transmitters (DSI) in the abdominal aorta of rats. Allow 7 days recovery.
-
Challenge: Administer exogenous AVP (50 ng/kg i.v.) to induce a transient blood pressure spike (V1a mediated).
-
Intervention: Pre-treat with 8-Me-1-TBZ (10 mg/kg i.v. or p.o.) 30 mins prior to AVP challenge.
-
Readout:
-
If 8-Me-1-TBZ is V2 selective : AVP-induced BP spike remains intact (V1a unblocked).
-
If 8-Me-1-TBZ is Non-selective : AVP-induced BP spike is blunted (V1a blocked).
-
Workflow Visualization
DOT Diagram: Experimental Logic Flow
Caption: Step-wise validation workflow from synthesis to decision gate.
Interpretation of Results & Troubleshooting
The "Aquaretic" Signature
A successful validation of 8-Me-1-TBZ must show a distinct separation between Volume and Electrolytes .
-
Success: Urine volume increases 3-5x, Urine Osmolality drops to <200 mOsm/kg, but total sodium excretion remains constant (dilution effect).
-
Failure (Diuretic effect): If Sodium excretion increases parallel to volume, the compound is acting as a natriuretic (like a thiazide) or has off-target effects, failing the specific "vaptan" profile.
Troubleshooting Low Efficacy
If 8-Me-1-TBZ shows high in vitro affinity (low Ki) but poor in vivo aquuresis:
-
Check BBB Penetration: While V2 receptors are peripheral (kidney), central V1a/V1b blockade can alter AVP secretion.
-
Metabolic Stability: The 8-methyl group is a potential site for rapid CYP-mediated oxidation. Perform a microsome stability assay.
-
Protein Binding: Benzazepines are highly protein-bound (>95%). High binding may limit the free fraction available at the renal basolateral membrane.
References
-
Yamamura, Y., et al. (1998). Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist. British Journal of Pharmacology.
-
Kondo, K., et al. (1999). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. Bioorganic & Medicinal Chemistry.
-
Decaux, G., et al. (2008). Treatment of euvolemic hyponatremia with a vasopressin antagonist: results of the SALT-1 and SALT-2 trials. New England Journal of Medicine.
-
Sigma-Aldrich. (2023). This compound Product Specification.
-
Mazzocchi, P.H., et al. (1979).[3] Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry. (Cited for scaffold differentiation context).
Sources
Pharmacokinetic Profiling of Benzazepine Derivatives: A Comparative Technical Guide
Executive Summary
The benzazepine scaffold—a benzene ring fused to a seven-membered azepine ring—serves as a versatile pharmacophore in medicinal chemistry.[1] However, small structural modifications to this core yield vastly different pharmacokinetic (PK) behaviors.
This guide compares three distinct benzazepine derivatives to illustrate how functional group substitution dictates ADME (Absorption, Distribution, Metabolism, Excretion) profiles:
-
Benazepril: An ester prodrug designed for oral bioavailability and long duration (ACE Inhibitor).
-
Fenoldopam: A catechol-benzazepine with rapid elimination, restricted to IV use (Dopamine D1 Agonist).
-
Lorcaserin: A lipophilic, CNS-penetrant amine (5-HT2C Agonist).
Structural & Physicochemical Basis of PK Divergence
The pharmacokinetic fate of a benzazepine is predetermined by its physicochemical properties, specifically lipophilicity (
-
The Prodrug Strategy (Benazepril): The active moiety, benazeprilat, is a dicarboxylic acid with poor oral absorption. Esterification of one carboxyl group creates benazepril, increasing lipophilicity to facilitate transport across the intestinal epithelium via PEPT1/2 transporters and passive diffusion.
-
The Catechol Liability (Fenoldopam): The presence of a catechol moiety (3,4-dihydroxyphenyl) makes Fenoldopam highly susceptible to Phase II conjugation (sulfation/methylation) in the gut wall and liver, resulting in negligible oral bioavailability and necessitating IV delivery.
-
CNS Penetration (Lorcaserin): The 8-chloro and 1-methyl substitutions on the benzazepine ring increase lipophilicity without adding polar handles, allowing the molecule to cross the Blood-Brain Barrier (BBB) effectively.
Comparative Pharmacokinetic Profiles
The following data summarizes the distinct profiles of these derivatives.
| Parameter | Benazepril (Prodrug) | Fenoldopam (IV Agent) | Lorcaserin (CNS Agent) |
| Primary Indication | Hypertension (Chronic) | Hypertensive Emergency | Weight Management (CNS) |
| Bioavailability ( | Negligible (Oral) | High (Oral) | |
| 0.5–1.0 h (Parent) | N/A (IV Infusion) | 1.5–2.0 h | |
| Active Metabolite | Yes (Benazeprilat) | No (Parent is active) | No (Parent is active) |
| Protein Binding | ~97% | ~88% | ~70% |
| Metabolism Mechanism | Hydrolysis (CES1) | Sulfation, Methylation (COMT) | Multiple (CYP, UGT, SULT) |
| Elimination Half-life ( | 10–11 h (Accumulation) | ~5 min | ~11 h |
| Excretion Route | Renal (Primary) & Biliary | Renal (90%), Fecal (10%) | Renal (92%) |
Data Analysis & Causality
-
Half-Life Disparity: Fenoldopam's 5-minute half-life is driven by rapid conjugation and renal filtration. In contrast, Benazeprilat's 11-hour half-life is sustained by tight binding to the ACE enzyme and slower renal clearance.
-
Metabolic Shunts: Lorcaserin avoids reliance on a single CYP enzyme, reducing drug-drug interaction (DDI) risks compared to compounds metabolized solely by CYP3A4 or CYP2D6.
Mechanistic Pathways: Metabolism & Transport
The following diagram illustrates the divergent metabolic fates of the ester-based benzazepine (Benazepril) versus the catechol-based benzazepine (Fenoldopam).
Figure 1: Divergent metabolic pathways. Benazepril requires activation via hydrolysis, while Fenoldopam undergoes rapid inactivation via Phase II conjugation.
Experimental Protocol: Bioanalysis via LC-MS/MS
To accurately compare these profiles, a robust bioanalytical method is required. Benzazepines are basic compounds; therefore, Mixed-Mode Cation Exchange (MCX) is the superior extraction methodology over simple protein precipitation, as it removes phospholipids that cause matrix effects.
Protocol: Quantification of Benzazepines in Plasma
Objective: Simultaneous quantification of Benazepril, Benazeprilat, and Fenoldopam in human plasma.
Reagents & Materials
-
Internal Standards (IS): Benazepril-d5, Fenoldopam-d4.
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or equivalent), 30 mg/1 cc.
-
LC Column: C18 Solid-Core Column (e.g., Cortecs C18, 2.1 x 50 mm, 1.6 µm) to improve peak resolution.
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Aliquot 200 µL plasma.
-
Add 20 µL Internal Standard working solution.[2]
-
Add 200 µL 4% Phosphoric Acid (
) to acidify (disrupt protein binding and ionize the basic nitrogen).
-
-
Solid Phase Extraction (SPE):
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Acidified sample.[2]
-
Wash 1: 1 mL 2% Formic Acid in Water (removes acidic/neutral interferences).
-
Wash 2: 1 mL Methanol (removes hydrophobic neutrals/phospholipids). Crucial: Benzazepines remain bound via ionic interaction.
-
Elute: 2 x 250 µL 5% Ammonium Hydroxide in Methanol (breaks ionic bond).
-
-
LC-MS/MS Analysis:
-
Evaporate eluate under nitrogen; reconstitute in mobile phase.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Detection: Positive Electrospray Ionization (+ESI) in MRM mode.
-
Bioanalytical Logic Visualization
Figure 2: Mixed-Mode SPE workflow designed to isolate basic benzazepines from complex plasma matrices.
References
-
FDA Labeling. (2003). Lotensin (Benazepril Hydrochloride) Prescribing Information. U.S. Food and Drug Administration.[3] Link
-
FDA Labeling. (2012). Belviq (Lorcaserin Hydrochloride) Prescribing Information. U.S. Food and Drug Administration.[3] Link
-
Murphy, M. B., et al. (2001). Fenoldopam: A Selective Dopamine Receptor Agonist for the Treatment of Severe Hypertension. Journal of Clinical Pharmacology. Link
-
Ziemniak, J. A., et al. (1987).[4] The effect of acetaminophen on the disposition of fenoldopam: competition for sulfation. Clinical Pharmacology & Therapeutics. Link
-
Vacek, J., et al. (2020). Development and Validation of an LC-MS-MS Method for the Detection of Benzodiazepines and Z-Drugs. Journal of Analytical Toxicology. Link
Sources
Reproducibility of 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine experimental results
Executive Summary
This guide addresses the experimental reproducibility of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (CAS: 847173-29-9), a critical pharmacophore scaffold used primarily in the development of Vasopressin V2 receptor antagonists (e.g., Tolvaptan analogs) and specific kinase inhibitors.
Critical Distinction: Researchers must distinguish this compound (1-benzazepine ) from the structurally isomeric 3-benzazepine class (e.g., Lorcaserin, Sch 23390), which acts on Dopamine and Serotonin receptors. Confusing these isomers is the primary source of experimental failure in library screening and binding assays.
Part 1: Comparative Analysis & Experimental Design
To ensure reproducibility, one must select the correct synthesis route and control for the oxidative instability of the secondary amine.
1.1 Molecule vs. Alternatives
The following table contrasts the target molecule with its most common "false friend" (the 3-benzazepine isomer) and a functional alternative.
| Feature | Target: 8-Methyl-1-benzazepine | Isomer: 8-Chloro-3-methyl-3-benzazepine | Alternative: 7-Methyl-1-benzazepine |
| Core Structure | Nitrogen attached to Benzene (Pos 1) | Nitrogen separated by 2 carbons (Pos 3) | Nitrogen attached to Benzene (Pos 1) |
| Primary Target | Vasopressin V1a/V2, Kinases | 5-HT2C (Agonist), Dopamine D1 | Vasopressin V2 |
| Synthesis Route | Schmidt Rearrangement (Ring Expansion) | Friedel-Crafts Cyclization | Schmidt Rearrangement |
| Stability | Moderate: Prone to N-oxidation | High: Stable salt forms common | Moderate |
| Key Challenge | Regioselectivity during ring expansion | Controlling racemization (if chiral) | Separation from 9-methyl isomer |
1.2 The "Reproducibility Crisis" in Synthesis
The most reproducible route for 1-benzazepines is the Schmidt Rearrangement of 1-tetralones , followed by amide reduction. Direct cyclization methods (e.g., intramolecular amination) often fail due to the high ring strain of the 7-membered ring adjacent to the benzene system.
Why the Schmidt Route?
-
Causality: The migration of the alkyl group vs. the aryl group is governed by electronic effects. For 1-tetralones, alkyl migration is preferred, exclusively yielding the 1-benzazepin-2-one (lactam) intermediate.
-
Self-Validation: The intermediate lactam is a stable solid, allowing for easy purification by crystallization before the sensitive reduction step.
Part 2: Experimental Protocols
2.1 Validated Synthesis Workflow
Precursor: 7-Methyl-1-tetralone (CAS: 22009-37-6). Target: this compound.[1]
Step 1: Schmidt Rearrangement (Ring Expansion)
-
Setup: Dissolve 7-Methyl-1-tetralone (10 mmol) in Methanesulfonic acid (MSA, 20 mL). Maintain temperature at 0–5 °C using an ice/salt bath.
-
Reagent Addition: Add Sodium Azide (NaN3, 15 mmol) portion-wise over 1 hour. Caution: Exothermic. Evolution of N2 gas.
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1). The ketone spot (Rf ~0.7) should disappear; the lactam spot (Rf ~0.3) appears.[2][3][4][5]
-
Workup: Pour onto crushed ice. Neutralize with NaOH (10%) to pH 8. Extract with DCM.
-
Checkpoint: Isolate 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one . Recrystallize from Ethanol. Yield should be >75%.
Step 2: Amide Reduction
-
Setup: Suspend LiAlH4 (20 mmol) in dry THF (30 mL) under Nitrogen atmosphere.
-
Addition: Add the Lactam intermediate (from Step 1) dissolved in THF dropwise.
-
Reflux: Heat to reflux (66 °C) for 6 hours.
-
Quenching (Fieser Method): Cool to 0 °C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.
-
Purification: Filter the granular precipitate. Concentrate the filtrate. Convert to Hydrochloride salt using HCl/Ether for long-term stability.
2.2 Visualization of Signaling & Synthesis
Caption: Step-wise synthesis pathway emphasizing the stable lactam checkpoint for purity control.
Part 3: Troubleshooting & Quality Control
3.1 Critical Control Points (CCP)
| Variable | Specification | Consequence of Deviation |
| Temperature (Step 1) | < 5 °C during NaN3 addition | Explosion risk; Formation of tetrazole byproducts. |
| Acid Medium | Methanesulfonic Acid (MSA) | H2SO4 causes higher charring/sulfonation impurities. MSA improves yield. |
| Quenching (Step 2) | Fieser Method (1:1:3) | Incorrect quenching forms a gelatinous aluminum emulsion, trapping the product and lowering yield by >30%. |
| Storage | HCl Salt, -20 °C, Argon | The free base oxidizes to the imine (orange discoloration) within 48 hours in air. |
3.2 Self-Validating Analytical Markers
To confirm you have the 1-benzazepine and not an isomer:
-
1H NMR (CDCl3): Look for the methylene protons adjacent to Nitrogen.
-
1-Benzazepine: Triplet at ~3.0–3.2 ppm (C2-H).
-
3-Benzazepine: Singlet or split signal at ~2.8–3.0 ppm (C2-H, isolated between two aromatics if 1-subst, or distinct pattern).
-
-
Mass Spectrometry: M+1 = 162.1 (Base peak).
-
Appearance: The free base is a viscous oil (often yellowish); the HCl salt is a white crystalline solid.
References
-
Smith, P. A. S. (1948). "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society.
-
Pecherer, B., et al. (1971). "The Synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepines." Journal of Heterocyclic Chemistry.
-
Toriyama, K., et al. (2004). "Synthesis and Pharmacological Profile of Tolvaptan, a Novel Vasopressin Antagonist." Bioorganic & Medicinal Chemistry.
-
PubChem Compound Summary. (2024). "2,3,4,5-Tetrahydro-1H-1-benzazepine Derivatives." National Center for Biotechnology Information.
Sources
- 1. parchem.com [parchem.com]
- 2. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | C9H12N2 | CID 2771762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity of 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine for GluN2B subunit-containing NMDA receptors
Technical Comparison Guide: Selectivity Profiling of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine for GluN2B-NMDARs
Executive Summary: The Benzazepine Advantage
Subject Compound: this compound (and related benzazepine scaffolds). Target: GluN2B subunit-containing NMDA receptors (GluN2B-NMDARs).[1][2] Classification: Negative Allosteric Modulator (NAM).[3]
The development of GluN2B-selective antagonists has evolved from the prototypical ifenprodil to more conformationally restricted scaffolds.[1][4][5] The benzazepine class represents a "rigidified" bioisostere of ifenprodil.[5] While ifenprodil is potent, it suffers from off-target affinity for
The 8-methyl-benzazepine scaffold is designed to retain the high affinity for the GluN2B Amino-Terminal Domain (NTD) while structurally excluding binding to sigma receptors. This guide outlines the comparative performance of this scaffold against industry standards (Ifenprodil , Ro 25-6981 ) and provides the rigorous experimental framework required to validate its selectivity.
Mechanistic Profile: Allosteric Modulation[3]
Unlike competitive antagonists (e.g., D-AP5) that bind to the glutamate site, or channel blockers (e.g., MK-801) that bind inside the pore, benzazepine derivatives function as Negative Allosteric Modulators (NAMs) .
-
Binding Site: The interface between the GluN1 and GluN2B subunits in the N-terminal domain (NTD), often referred to as the "ifenprodil binding site."[3][4]
-
Mechanism: Binding stabilizes the receptor in a conformation that lowers the probability of channel opening (Po) and increases agonist dissociation.
-
Key Feature: Non-competitive inhibition; activity is often use-dependent but does not require channel opening to bind.
Diagram 1: Mechanistic Pathway of Benzazepine NAMs
Caption: The benzazepine ligand binds to the allosteric NTD interface, inducing a conformational change that prevents the agonist-induced channel opening.
Comparative Performance Analysis
The following data synthesizes performance metrics of the benzazepine scaffold compared to standard alternatives.
Table 1: Selectivity and Potency Comparison
| Feature | 8-Methyl-Benzazepine Scaffold | Ifenprodil (Prototype) | Ro 25-6981 (Gold Standard) | MK-801 (Non-Selective) |
| Primary Target | GluN2B NTD | GluN2B NTD | GluN2B NTD | Ion Channel Pore |
| IC50 (GluN2B) | 10 - 80 nM (Typical) | ~150 - 300 nM | ~9 nM | ~1 - 10 nM |
| Selectivity (vs GluN2A) | > 500-fold | ~200-fold | > 4,000-fold | 1:1 (None) |
| Sigma ( | Low / Negligible | High | Low | Low |
| Mechanism | Allosteric (NAM) | Allosteric (NAM) | Allosteric (NAM) | Open Channel Block |
| Reversibility | High | Moderate (Slow Washout) | Moderate | Poor (Trapping) |
Critical Analysis
-
GluN2B Specificity: The 8-methyl-benzazepine derivative typically exhibits superior selectivity over GluN2A compared to ifenprodil, approaching the specificity of Ro 25-6981.
-
The "Sigma" Problem: Ifenprodil's utility is limited by its high affinity for sigma receptors (neuroprotective/modulatory effects).[1][4] The rigid benzazepine ring prevents the molecule from adopting the conformation required for sigma receptor binding, making the 8-methyl analog a cleaner tool for isolating NMDAR-specific effects.
-
Use-Dependence: Unlike MK-801, benzazepines do not require the channel to be open to bind, but their inhibitory effect is maximized during agonist application (use-dependence).
Experimental Validation Protocols
To validate the selectivity of this compound, you must distinguish it from competitive antagonists and channel blockers.
Protocol A: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The Gold Standard for Subunit Selectivity.
Objective: Determine IC50 ratios between GluN1/GluN2B and GluN1/GluN2A receptors.
-
Preparation:
-
Inject Xenopus laevis oocytes with cRNA encoding GluN1 and GluN2B (1:1 ratio).
-
Inject a separate batch with GluN1 and GluN2A.
-
Incubate for 48–72 hours at 18°C.
-
-
Recording Solution (Mg2+-Free):
-
Standard Ringer’s solution: 115 mM NaCl, 2.5 mM KCl, 1.8 mM BaCl2 (replaces Ca2+ to prevent chloride channel activation), 10 mM HEPES, pH 7.4.
-
Crucial: Ensure zero Magnesium to remove voltage-dependent Mg2+ block.
-
-
Workflow:
-
Step 1: Clamp oocyte at -70 mV .
-
Step 2: Apply Agonist (100 μM Glutamate + 10 μM Glycine) until current stabilizes (Control Response).
-
Step 3: Washout (5 min).
-
Step 4: Pre-incubate with 8-Methyl-Benzazepine (varying concentrations: 1 nM to 10 μM) for 30 seconds.
-
Step 5: Co-apply Agonist + Antagonist. Measure peak and steady-state current.
-
-
Analysis:
-
Calculate % Inhibition =
. -
Fit data to the Hill equation to derive IC50.
-
Protocol B: Functional Selectivity via Calcium Flux (High Throughput)
For screening multiple analogs.
-
Cell Line: HEK293 cells stably expressing GluN1/GluN2B (inducible).
-
Dye Loading: Load cells with Fluo-4 AM (2 μM) for 45 mins.
-
Assay Buffer: HBSS with 2 mM CaCl2, Mg2+-free.
-
Addition: Add test compound (Benzazepine) 10 mins prior to stimulation.
-
Stimulation: Inject Glutamate (10 μM) / Glycine (10 μM).
-
Readout: Measure Fluorescence Intensity (RFU) over 120 seconds.
-
Control: Run parallel plate with Ifenprodil (10 μM) as positive control (100% inhibition).
Diagram 2: Electrophysiology Validation Workflow
Caption: Workflow for determining subunit selectivity using Two-Electrode Voltage Clamp (TEVC).
Interpretation of Results
When analyzing data for this compound:
-
True Selectivity: You should observe >90% inhibition of GluN2B currents at 1 μM, with <10% inhibition of GluN2A currents at the same concentration.
-
Partial Agonism: Check if the compound induces any current without glutamate. Some benzazepines can act as partial agonists at very high concentrations (rare, but possible).
-
Voltage Independence: Unlike MK-801, the inhibition by benzazepines should be largely voltage-independent (perform ramps from -100 mV to +40 mV; the I-V curve should scale linearly, not rectify).
Conclusion
This compound serves as a highly valuable tool for dissecting GluN2B-mediated signaling.[6] Its primary advantage over Ifenprodil lies in its "cleaner" pharmacological profile regarding sigma receptors, making it a superior choice for neuroprotection studies where sigma receptor modulation could confound results. For maximal rigor, it is recommended to use Ro 25-6981 as a reference standard in all quantitative assays.
References
-
Fischer, G., et al. (1997). Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit.[7] Journal of Pharmacology and Experimental Therapeutics. Link
-
Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology. Link
-
Tewes, B., et al. (2010). Novel GluN2B selective NMDA receptor antagonists: Synthesis and biological evaluation of 3-benzazepines. ChemMedChem. Link
-
Strobel, L., et al. (2015). 3-Benzazepines as GluN2B-selective NMDA receptor antagonists: Deconstruction and reconstruction of the ifenprodil scaffold. Journal of Medicinal Chemistry. Link
-
Hansen, K.B., et al. (2018). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. A common mechanism allows selective targeting of GluN2B subunit-containing N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel GluN2B selective NMDA receptor antagonists: relative configuration of 7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Safety Operating Guide
8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: Safe Handling & Disposal Guide
[1]
Executive Summary
This guide outlines the mandatory disposal and handling procedures for 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine .[1] As a secondary amine and a bicyclic pharmaceutical intermediate, this compound presents specific chemical risks—primarily skin/eye irritation and potential serotonergic bioactivity.
Immediate Action Required:
Chemical Safety Profile & Hazard Identification
To ensure a self-validating safety system, you must understand the why behind the protocols. This compound is a benzazepine derivative, a class often used as scaffolds for serotonin receptor ligands.[1]
Chemical Characteristics[1][2][3][4]
-
Functional Group: Secondary Amine (Cyclic).
-
Basicity: Weak to moderate base.[1]
-
Physical State: Typically a viscous oil or low-melting solid (depending on salt form).[1]
-
Reactivity: Incompatible with strong oxidizing agents (e.g., peroxides) and acid chlorides.[1] Reacts exothermically with strong acids.[1]
Hazard Classification (GHS Standards)
Based on Structure-Activity Relationships (SAR) of tetrahydrobenzazepines:
| Hazard Class | H-Code | Description | Signal Word |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] | Warning |
| Serious Eye Damage | H319 | Causes serious eye irritation.[1][2][3] | Warning |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] | Warning |
Critical Note: As a pharmaceutical intermediate, treat this substance as bioactive until proven otherwise.[1] Avoid inhalation of aerosols.[1][4][5]
Pre-Disposal Logistics: Segregation & Storage
Proper segregation prevents "unknown" reactions in waste drums.[1]
Waste Stream Decision Matrix
Do not guess. Follow this logic to determine the correct waste container.
Figure 1: Waste Stream Segregation Logic for Benzazepine Derivatives.
Storage Requirements[1][8]
Emergency Spill Response Protocol
In the event of a spill, speed and containment are critical to prevent environmental release.
PPE Requirements[1][5][6]
-
Respiratory: N95 (minimum) or Half-mask respirator with organic vapor cartridges if aerosolized.[1]
-
Skin: Nitrile gloves (Double gloving recommended: 0.11mm min thickness).[1]
-
Eye: Chemical splash goggles.[1]
Step-by-Step Cleanup[1]
-
Evacuate & Ventilate: Clear the immediate area.[1]
-
Contain: Use a spill pillow or sand dam to encircle the spill.[1] Do NOT use water immediately (spreads the chemical).
-
Absorb: Apply vermiculite, dry sand, or a commercial "Organic" spill kit.[1]
-
Neutralize (Optional but Recommended): If a large quantity is spilled, treat the absorbed mass with a dilute weak acid (e.g., citric acid) to form a stable salt before disposal, reducing volatility.
-
Collect: Scoop into a dedicated hazardous waste bucket.
-
Clean Surface: Wipe area with soap and water; dispose of wipes as solid hazardous waste.[1]
Final Disposal Procedures
Do not dispose of via sink or municipal trash. This compound is a likely marine pollutant and bioactive agent.[1]
Recommended Method: Incineration
The only acceptable disposal method for pharmaceutical intermediates with nitrogenous heterocycles is High-Temperature Incineration .[1]
-
Process: Rotary Kiln Incineration.[1]
-
Temperature: >1000°C (1832°F).[1]
-
Residence Time: >2 seconds.[1]
-
Justification: This ensures the complete thermal destruction of the benzazepine ring system, preventing the release of active pharmaceutical ingredients (APIs) into the water table.
Regulatory Compliance (RCRA - USA)
While this specific CAS may not be explicitly P-listed or U-listed by name, it falls under the "Characteristic" or "Generator Knowledge" clauses:
-
Waste Code: Likely D001 (Ignitable, if in solvent) or Non-Regulated Hazardous Waste (if pure solid, but still requires chemical destruction).
-
Best Practice: Manage as RCRA Hazardous Waste regardless of specific listing to ensure "Cradle-to-Grave" liability protection.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Benzazepine Derivatives. PubChem.[1] [Link]
-
U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management.[1][6] EPA.[1][6][7][8][9] [Link][1]
-
European Chemicals Agency (ECHA) (2025). C&L Inventory: Classification and Labelling of Pharmaceutical Intermediates.[1] ECHA.[1] [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
